Egfr-IN-36
Description
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Properties
Molecular Formula |
C26H25ClN6O2 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN6O2/c1-2-24(34)32-11-5-6-18(14-32)22-13-20(25-26(28)30-16-31-33(22)25)17-8-9-23(21(27)12-17)35-15-19-7-3-4-10-29-19/h2-4,7-10,12-13,16,18H,1,5-6,11,14-15H2,(H2,28,30,31) |
InChI Key |
QZSUQMZPWHXHOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=CC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Egfr-IN-36 Mechanism of Action
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2][3] This technical guide provides a detailed examination of the mechanism of action of Egfr-IN-36, a novel inhibitor of EGFR. We will delve into its effects on downstream signaling pathways, present quantitative data from key experiments, and provide detailed experimental protocols.
Core Mechanism of Action
While specific binding kinetics and the exact mode of interaction of this compound are not publicly available, its mechanism of action is understood through its impact on the broader EGFR signaling cascade. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.[1][3]
The primary signaling pathways activated by EGFR include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[2][3] The MAPK pathway is crucial for cell proliferation, while the PI3K-Akt pathway is central to cell survival and inhibition of apoptosis.[2][3] this compound is designed to inhibit the kinase activity of EGFR, thereby preventing the phosphorylation events that trigger these downstream pathways.
Impact on Downstream Signaling Pathways
The inhibitory action of this compound on EGFR kinase activity leads to a significant reduction in the activation of key downstream signaling molecules. This has been demonstrated through various preclinical studies, which typically involve treating cancer cell lines with this compound and then measuring the phosphorylation status of key proteins in the MAPK and PI3K-Akt pathways.
The Ras-Raf-MEK-ERK (MAPK) Pathway
The binding of adaptor proteins like Grb2 to phosphorylated EGFR initiates the activation of the Ras-Raf-MEK-ERK pathway.[1] This cascade ultimately leads to the phosphorylation and activation of ERK, which then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and proliferation.[3]
The PI3K-Akt-mTOR Pathway
The PI3K-Akt pathway is another critical downstream effector of EGFR signaling. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt.[2] Activated Akt has numerous downstream targets that promote cell survival by inhibiting apoptosis and also activates mTOR, a key regulator of cell growth and protein synthesis.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| Wild-Type EGFR | Data not available |
| EGFR (L858R) | Data not available |
| EGFR (T790M) | Data not available |
Table 2: Cellular Proliferation Inhibition
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |
| A431 | Wild-Type | Data not available |
| HCC827 | Exon 19 Deletion | Data not available |
| NCI-H1975 | L858R, T790M | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound.
EGFR Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type and mutant forms of the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain (wild-type, L858R, T790M mutants)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (various concentrations)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the EGFR kinase, the peptide substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in cancer cell lines with different EGFR mutation statuses.
Materials:
-
Cancer cell lines (e.g., A431, HCC827, NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (various concentrations)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® reagent and a plate reader.
-
Calculate the percentage of growth inhibition for each concentration of this compound.
-
Determine the GI₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins (e.g., Akt, ERK).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
Conclusion
This compound is a potent inhibitor of EGFR signaling, effectively blocking the activation of the MAPK and PI3K-Akt pathways. Its ability to suppress these key oncogenic signaling cascades underscores its potential as a therapeutic agent for cancers driven by EGFR dysregulation. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile. This technical guide provides a foundational understanding of the mechanism of action of this compound and detailed protocols for its characterization, serving as a valuable resource for the scientific community.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Pyrimidine-Based EGFR Inhibitors
Disclaimer: Information on a specific molecule designated "Egfr-IN-36" was not found in the available literature. This guide provides a comprehensive overview of the discovery and synthesis of representative pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors, drawing upon established methodologies and data from the field.
The Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy, particularly for non-small cell lung cancer (NSCLC), where its mutation and overexpression are common.[1] Pyrimidine derivatives have emerged as a promising class of EGFR inhibitors, forming the scaffold for several clinically approved drugs.[2] This document details the typical workflow for the discovery, synthesis, and evaluation of novel pyrimidine-based EGFR inhibitors.
Discovery and Design Strategy
The discovery of novel EGFR inhibitors often begins with computational modeling to predict the binding affinity of designed compounds to the EGFR kinase domain.[1] This is followed by chemical synthesis and subsequent biological evaluation to identify potent and selective inhibitors. The pyrimidine scaffold is a key pharmacophore that can be modified to enhance inhibitory activity against various kinases, including EGFR.[1]
A common strategy involves designing inhibitors that target specific EGFR mutations, such as the L858R activating mutation and the T790M resistance mutation, which are prevalent in NSCLC.[2][3][4] The goal is to develop inhibitors that are effective against both wild-type and mutant forms of EGFR, or are selective for the mutant forms to minimize off-target effects.
Chemical Synthesis
The synthesis of pyrimidine-based EGFR inhibitors typically involves a multi-step process. A representative synthetic route, based on a Biginelli-like reaction, is described below.[5][6]
Experimental Protocol: Synthesis of Pyrimidine-Pyrene Hybrids [5][6]
A mixture of pyrene-1-carbaldehyde (1 mmol), a ketone (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of an acid (e.g., HCl) in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the desired pyrimidine-pyrene hybrid. The structure of the synthesized compound is then confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
Biological Evaluation
Synthesized compounds are evaluated for their biological activity through a series of in vitro assays.
1. EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Protocol: Recombinant EGFR kinase is incubated with the test compound at various concentrations, a substrate peptide, and ATP. The kinase reaction is allowed to proceed for a specific time at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method or radioactivity. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[7]
2. Cell Proliferation Assay
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
-
Protocol: Cancer cell lines expressing different EGFR variants (e.g., HCT-116, HepG2) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[5][6] Cell viability is then measured using a colorimetric assay such as MTT or SRB. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.
Quantitative Data
The following table summarizes the inhibitory activities of representative pyrimidine-based EGFR inhibitors against various cancer cell lines and the EGFR kinase.
| Compound | Target Cell Line/Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 10b | HepG2 | 3.56 | Erlotinib | 0.87 |
| A549 | 5.85 | 1.12 | ||
| MCF-7 | 7.68 | 5.27 | ||
| EGFR Kinase | 0.00829 | 0.00283 | ||
| 4b | HCT-116 | 1.34 | Erlotinib | 1.32 |
| EGFR Kinase | 0.07703 | 0.0723 | ||
| 4c | HCT-116 | 1.90 | Erlotinib | 1.32 |
| EGFR Kinase | 0.0949 | 0.0723 |
Data compiled from multiple sources.[5][6][8]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the RAS/RAF/MEK and PI3K/AKT pathways, which promote cell proliferation and survival.[9] EGFR inhibitors block this process by competing with ATP for the kinase domain's binding site.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.
Drug Discovery Workflow
The process of discovering new EGFR inhibitors follows a structured workflow, from initial design to preclinical evaluation.
Caption: A typical workflow for the discovery and development of novel EGFR inhibitors.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alteration of T790M between 19 del and L858R in NSCLC in the course of EGFR-TKIs therapy: a literature-based pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Epidermal Growth Factor Receptor (EGFR) Inhibitor: Gefitinib
Introduction
While the specific compound "Egfr-IN-36" remains unidentified in public scientific literature, this guide provides a comprehensive technical overview of a well-characterized and clinically significant Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib (formerly ZD1839, marketed as Iressa). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1][2] It belongs to the anilinoquinazoline class of compounds.[3]
Chemical Structure:
-
IUPAC Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine[4]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Gefitinib.
| Property | Value | Reference |
| Appearance | White-colored powder | [8] |
| Solubility | Sparingly soluble at pH 1, practically insoluble above pH 7. Freely soluble in glacial acetic acid and DMSO. | [8] |
| pKa | 5.4 and 7.2 | [8] |
| LogP | 4.1 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 8 | [9] |
| Rotatable Bond Count | 8 | [9] |
Pharmacological Properties
Mechanism of Action:
Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[7][10] It competitively and reversibly binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR.[1][3][11] This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[3][11] By blocking these signaling cascades, Gefitinib effectively inhibits cancer cell proliferation and induces apoptosis (programmed cell death).[1][3][12] The primary signaling pathways affected are the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway, both of which are crucial for cell survival and proliferation.[11][13] Gefitinib is particularly effective against tumors harboring activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation in exon 21.[11]
Pharmacokinetics and Metabolism (ADME):
-
Absorption: Gefitinib is slowly absorbed after oral administration, with a mean bioavailability of approximately 60%. Peak plasma levels are typically reached within 3 to 7 hours.[1]
-
Distribution: It is highly protein-bound in plasma (around 90%), primarily to albumin and alpha-1-acid glycoprotein.[1][8]
-
Metabolism: Gefitinib undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][8][14]
-
Excretion: The majority of the drug and its metabolites are eliminated in the feces (86%), with less than 4% excreted in the urine.[1] The elimination half-life is approximately 15.7 hours.[15]
Toxicity:
The most common adverse effects associated with Gefitinib treatment include diarrhea and skin rash.[1]
Quantitative Pharmacological Data:
The following table summarizes the in vitro potency of Gefitinib against various cell lines and EGFR phosphorylation sites.
| Target | Cell Line/Assay Condition | IC50 Value | Reference |
| EGFR Tyrosine Kinase | 33 nM | [10] | |
| EGF-stimulated Tumor Cell Growth | 54 nM | [10] | |
| EGFR Phosphorylation (Tyr1173) | NR6wtEGFR cells | 37 nM | [7] |
| EGFR Phosphorylation (Tyr992) | NR6wtEGFR cells | 37 nM | [7] |
| EGFR Phosphorylation (Tyr1173) | NR6W cells | 26 nM | [7] |
| EGFR Phosphorylation (Tyr992) | NR6W cells | 57 nM | [7] |
| Akt Phosphorylation | Low-EGFR-expressing cells | 220 nM | [7] |
| Akt Phosphorylation | EGFRvIII-expressing cells | 263 nM | [7] |
| PLC-γ Phosphorylation | NR6W cells | 27 nM | [7] |
| Monolayer Growth | EGF-driven MCF10A cells | 20 nM | [7] |
| Cell Viability | HCC827 (EGFR mutant) | 13.06 nM | [16] |
| Cell Viability | PC9 (EGFR mutant) | 77.26 nM | [16] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol):
A typical in vitro kinase assay to determine the IC50 of an inhibitor like Gefitinib involves the following steps:
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and the test inhibitor (Gefitinib).
-
Procedure:
-
The inhibitor is serially diluted to various concentrations.
-
The EGFR kinase, substrate, and inhibitor are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Culture: Cancer cell lines of interest (e.g., A549, PC9) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Gefitinib for a specified duration (e.g., 48 or 72 hours).[17]
-
After the treatment period, the MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis for EGFR Signaling Pathway:
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of EGFR and its downstream targets.
-
Cell Treatment and Lysis: Cells are treated with Gefitinib for a specified time. After treatment, the cells are washed and lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the effect of the inhibitor on protein activation.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]
- 6. Gefitinib - brand name list from Drugs.com [drugs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 13. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of genetic polymorphisms on gefitinib pharmacokinetics and adverse drug reactions in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Egfr-IN-36: A Technical Overview of its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the target selectivity profile of Egfr-IN-36, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document summarizes the available quantitative data, outlines representative experimental protocols for its evaluation, and visualizes its mechanism of action within the EGFR signaling pathway and the experimental workflow for its characterization.
Target Selectivity Profile of this compound
This compound has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The available data on its inhibitory activity is summarized below. A comprehensive kinome scan to fully elucidate its selectivity against a broader panel of kinases is not publicly available at this time.
Table 1: Inhibitory Activity of this compound against selected kinases
| Target | Mutation Status | IC50 (nM) |
| EGFR | Wild-Type (WT) | 19.09[1][2][3][4][5][6][7] |
| HER2 | Wild-Type (WT) | 120.01[1][2][3][4][5][6][7] |
| HER2 | A775_G776insYVMA | 2.35[1][2][3][4][5][6][7] |
IC50 (half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that this compound is a potent inhibitor of wild-type EGFR. It also demonstrates significant activity against HER2, particularly the A775_G776insYVMA mutant, which is an insertion mutation found in some cancers.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the tyrosine kinase activity of EGFR. The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[8] Dysregulation of this pathway is a common feature in many cancers.[2]
References
- 1. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. EGFR kinase-dependent and kinase-independent roles in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 7. niddk.nih.gov [niddk.nih.gov]
- 8. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
Understanding EGFR-IN-36 Binding Affinity to EGFR: A Technical Guide
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.[3][4] Consequently, EGFR has become a prime target for the development of targeted cancer therapies. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of these therapeutic agents.[5][6]
The binding affinity of an inhibitor to its target is a critical parameter in drug discovery and development. It quantifies the strength of the interaction between the inhibitor and the protein. High binding affinity is often a prerequisite for potent inhibition of the target's activity. This technical guide provides an in-depth overview of the binding affinity of EGFR inhibitors, with a focus on the methodologies used to determine this crucial parameter.
Note on Egfr-IN-36: As of the latest available data, there is no publicly accessible information regarding the specific binding affinity (e.g., IC50 or Kd values) of a compound designated "this compound" to EGFR. Therefore, this guide will focus on the general principles and methodologies for determining the binding affinity of small molecule inhibitors to EGFR, providing a framework for researchers to apply to novel compounds like this compound.
Quantitative Data on EGFR Inhibitor Binding Affinity
The binding affinity of an inhibitor is typically reported using quantitative metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
-
IC50: This value represents the concentration of an inhibitor required to reduce the activity of a target enzyme (in this case, EGFR) by 50%. It is a measure of the functional strength of the inhibitor.
-
Kd: This is the equilibrium dissociation constant, representing the concentration of a ligand at which half of the target protein is occupied. A lower Kd value indicates a higher binding affinity.
For novel compounds like this compound, these values would be determined experimentally. Below is a template table that researchers can use to summarize such data for their own compounds.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | EGFR (wild-type) | e.g., TR-FRET | Data not available | Data not available | |
| This compound | EGFR (mutant) | e.g., SPR | Data not available | Data not available | |
| Reference Compound (e.g., Gefitinib) | EGFR (wild-type) | TR-FRET | Value | Value | [Provide Citation] |
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical assays are commonly employed to determine the binding affinity of small molecule inhibitors to EGFR. The choice of assay depends on various factors, including the required throughput, sensitivity, and the nature of the information desired (e.g., kinetics vs. equilibrium binding).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput screening method for measuring inhibitor binding.
Principle: This assay measures the transfer of energy from a donor fluorophore to an acceptor fluorophore. In the context of an EGFR binding assay, a europium-labeled anti-tag antibody (donor) binds to a tagged EGFR protein, and a fluorescently labeled tracer (acceptor) binds to the ATP-binding site of EGFR. When an inhibitor displaces the tracer, the FRET signal decreases.
Methodology:
-
Reagent Preparation: Prepare assay buffer, EGFR enzyme, a fluorescently labeled ATP-competitive tracer, and a europium-labeled antibody against a tag on the EGFR protein.
-
Compound Plating: Serially dilute the test compounds (e.g., this compound) in an appropriate solvent and dispense them into a multi-well plate.
-
Enzyme and Antibody Addition: Add the EGFR enzyme and the europium-labeled antibody to the wells containing the test compounds and incubate.
-
Tracer Addition: Add the fluorescent tracer to the wells and incubate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics (association and dissociation rates) in addition to equilibrium binding affinity.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. EGFR is immobilized on the chip surface, and a solution containing the inhibitor is flowed over the surface. The binding of the inhibitor to EGFR causes a change in the refractive index, which is detected as a change in the SPR signal.
Methodology:
-
Chip Preparation: Activate the surface of an SPR sensor chip and immobilize the EGFR protein.
-
System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.
-
Inhibitor Injection: Inject a series of concentrations of the test inhibitor over the chip surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association (binding) and dissociation (unbinding) of the inhibitor.
-
Regeneration: After each injection, regenerate the chip surface to remove the bound inhibitor.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the major signaling pathways activated by EGFR. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][4][7]
Caption: EGFR Signaling Pathways.
Experimental Workflow for Determining EGFR Binding Affinity
The diagram below outlines a general workflow for determining the binding affinity of a novel inhibitor to EGFR.
Caption: EGFR Binding Affinity Workflow.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
Lack of Publicly Available Preclinical Data for Egfr-IN-36
A comprehensive search for preclinical studies and results for a compound specifically designated as "Egfr-IN-36" has yielded no direct publicly available information. The scientific literature and public databases do not contain specific data, experimental protocols, or quantitative results associated with this identifier.
This suggests that "this compound" may be an internal discovery or development code that has not yet been disclosed in publications, or it may be a less common identifier for a known compound. Without specific preclinical data, it is not possible to provide an in-depth technical guide on this particular molecule.
However, to address the core interest in the preclinical evaluation of Epidermal Growth Factor Receptor (EGFR) inhibitors, this guide will provide a comprehensive overview of the typical preclinical studies and expected results for a novel EGFR inhibitor. This will include generalized experimental protocols, representative data presentation, and visualizations of the EGFR signaling pathway and experimental workflows, adhering to the requested format.
General Preclinical Evaluation of a Novel EGFR Inhibitor
This section will serve as a template and guide for researchers, scientists, and drug development professionals on the key preclinical assessments for a novel EGFR inhibitor.
Biochemical and Cellular Potency
The initial characterization of a novel EGFR inhibitor involves determining its potency and selectivity at the biochemical and cellular levels.
Table 1: Representative Biochemical and Cellular Activity of a Novel EGFR Inhibitor
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical | Wild-Type EGFR (Enzyme) | IC50 | 5.2 |
| L858R Mutant EGFR (Enzyme) | IC50 | 1.1 | |
| T790M Mutant EGFR (Enzyme) | IC50 | 15.8 | |
| HER2 (Enzyme) | IC50 | 350 | |
| VEGFR2 (Enzyme) | IC50 | >10,000 | |
| Cellular | NCI-H1975 (L858R/T790M) | IC50 | 25.6 |
| HCC827 (Exon 19 Del) | IC50 | 8.9 | |
| A431 (WT EGFR Overexpression) | IC50 | 150.3 |
Experimental Protocol: Kinase Inhibition Assay (Biochemical IC50)
-
Reagents: Recombinant human EGFR kinase domain (wild-type, L858R, T790M), ATP, poly(Glu, Tyr) 4:1 substrate, and the test inhibitor.
-
Procedure:
-
The inhibitor is serially diluted in DMSO and then added to the wells of a 384-well plate.
-
The EGFR kinase, substrate, and ATP are added to initiate the reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
Experimental Protocol: Cell Proliferation Assay (Cellular IC50)
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses (e.g., NCI-H1975, HCC827) and a wild-type EGFR cell line (e.g., A431).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test inhibitor is serially diluted and added to the cells.
-
Cells are incubated for 72 hours.
-
A viability reagent (e.g., CellTiter-Glo®) is added, and luminescence is measured to determine the number of viable cells.
-
-
Data Analysis: Cell viability is normalized to vehicle-treated controls, and the IC50 is calculated from the dose-response curve.
Downstream Signaling Pathway Modulation
To confirm the mechanism of action, the effect of the inhibitor on the EGFR signaling pathway is assessed.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocol: Western Blotting for Phospho-EGFR and Downstream Effectors
-
Procedure:
-
EGFR-mutant cells are treated with the inhibitor at various concentrations for a set time (e.g., 2 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK.
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using a chemiluminescence detection system.
-
-
Expected Results: A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK should be observed, indicating effective pathway inhibition.
In Vivo Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor is crucial for predicting its behavior in vivo.
Table 2: Representative Pharmacokinetic Parameters in Mice (10 mg/kg Oral Dosing)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 1250 |
| Tmax (Time to Cmax) | h | 2 |
| AUC (Area Under the Curve) | ng*h/mL | 7800 |
| T1/2 (Half-life) | h | 6.5 |
| Bioavailability (F%) | % | 45 |
Experimental Protocol: Murine Pharmacokinetic Study
-
Animals: Male BALB/c mice.
-
Procedure:
-
A cohort of mice is administered the inhibitor via oral gavage (e.g., 10 mg/kg).
-
Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma is isolated, and the concentration of the inhibitor is quantified using LC-MS/MS.
-
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
In Vivo Efficacy
The anti-tumor activity of the inhibitor is evaluated in animal models.
Caption: Typical Workflow for a Xenograft Efficacy Study.
Experimental Protocol: Human Tumor Xenograft Study
-
Animals: Immunocompromised mice (e.g., nude mice).
-
Procedure:
-
Human NSCLC cells (e.g., NCI-H1975) are implanted subcutaneously.
-
When tumors reach a specified size, mice are randomized into treatment groups (vehicle control and inhibitor-treated).
-
The inhibitor is administered daily via oral gavage.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Table 3: Representative In Vivo Efficacy in NCI-H1975 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | - | - |
| Inhibitor | 10 | 45 | <0.05 |
| Inhibitor | 30 | 85 | <0.001 |
This generalized guide provides a framework for the preclinical evaluation of a novel EGFR inhibitor. The specific experiments and their outcomes will vary depending on the chemical scaffold and biological properties of the molecule .
Disclaimer: The specific compound "Egfr-IN-36" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of compounds to which a molecule like "this compound" would likely belong. The data and protocols presented herein are representative of this class of inhibitors and are intended for researchers, scientists, and drug development professionals.
This technical guide delves into the core aspects of covalent EGFR inhibitors, focusing on their quantitative data, experimental methodologies, and the signaling pathways they modulate.
Data Presentation: Quantitative Analysis of Covalent EGFR Inhibitors
Covalent EGFR inhibitors have evolved through several generations to overcome resistance mechanisms, primarily the T790M "gatekeeper" mutation.[1][2] The following tables summarize key quantitative data for representative covalent EGFR inhibitors, showcasing their potency against wild-type (WT) and mutant forms of EGFR.
Table 1: Biochemical Potency of Second-Generation Covalent EGFR Inhibitors
| Compound | Target EGFR Mutant | IC₅₀ (nM) | Kᵢ (nM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| Afatinib | WT | - | 0.10 | 18 x 10⁶ |
| L858R | - | 0.7 | - | |
| L858R/T790M | 10 | 10 | 1.1 x 10⁶ | |
| Dacomitinib | WT | - | 0.093 | 23 x 10⁶ |
| L858R | - | 0.4 | - | |
| L858R/T790M | 6 | 6.4 | 1.4 x 10⁶ |
Data compiled from multiple sources.[3][4]
Table 2: Biochemical Potency of Third-Generation Covalent EGFR Inhibitors
| Compound | Target EGFR Mutant | IC₅₀ (nM) |
| Osimertinib (AZD9291) | WT | 13 |
| L858R | 1 | |
| L858R/T790M | 1 | |
| Rociletinib (CO-1686) | WT | 135 |
| L858R | 7 | |
| L858R/T790M | 0.6 | |
| WZ4002 | WT | 150 |
| L858R | 2 | |
| L858R/T790M | 1.9 |
Data compiled from multiple sources.[2][4][5]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of covalent EGFR inhibitors. The following are generalized protocols for key experiments.
2.1. Biochemical Kinase Inhibition Assay (Time-Resolved FRET)
This assay quantifies the ability of a compound to inhibit EGFR kinase activity.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide by the EGFR kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Materials:
-
Recombinant human EGFR (WT, L858R, L858R/T790M)
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds serially diluted in DMSO
-
384-well microtiter plates
-
-
Procedure:
-
Add 5 µL of recombinant EGFR enzyme to the wells of a 384-well plate.
-
Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) and pre-incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 45 µL of a solution containing the ATP and peptide substrate. ATP concentrations should be at their respective Km values for each EGFR mutant.[6]
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the signal to determine the IC₅₀ value.[6][7][8]
-
2.2. Cellular Phospho-EGFR Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context.
-
Principle: EGFR inhibitors are tested for their ability to block the phosphorylation of EGFR in cancer cell lines that have activated EGFR signaling.
-
Materials:
-
Cancer cell line with relevant EGFR status (e.g., A431 for overexpressed WT EGFR, H1975 for L858R/T790M)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (0.1% FBS)
-
EGF (for cell lines requiring stimulation)
-
Test compounds
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (anti-phospho-EGFR, anti-total-EGFR)
-
-
Procedure:
-
Seed cells in 12-well plates and grow to ~90% confluency.
-
Serum-starve the cells by incubating in low-serum medium for 16-18 hours.
-
Treat the cells with various concentrations of the test compound or DMSO for 1 hour.
-
For cell lines that are not constitutively active, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Quantify protein concentration in the lysates.
-
Analyze the levels of phosphorylated and total EGFR using Western blotting or ELISA.
-
Determine the concentration of the inhibitor that reduces EGFR phosphorylation by 50% (IC₅₀).[7]
-
2.3. Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Principle: The metabolic activity of viable cells is measured as an indicator of cell number.
-
Materials:
-
Cancer cell lines with relevant EGFR mutations
-
Cell culture medium
-
Test compounds
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Seed cells at a low density (e.g., 3,000 cells/well) in 96-well plates.
-
Allow cells to adhere for 4 hours.
-
Treat cells with a range of concentrations of the test compound for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence, which is proportional to the number of viable cells.
-
Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀).[7]
-
Mandatory Visualizations
3.1. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands such as EGF, triggers several downstream signaling cascades.[9][10] The two primary pathways are the RAS-RAF-MAPK pathway, which is mainly involved in cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.[9][11] Covalent EGFR inhibitors block the kinase activity of EGFR, thereby inhibiting these downstream signals.
Caption: EGFR Signaling Pathway and Point of Inhibition.
3.2. Experimental Workflow for Covalent EGFR Inhibitor Discovery
The discovery and development of novel covalent EGFR inhibitors follow a structured workflow, beginning with target identification and progressing through preclinical and clinical evaluation.[12][13]
Caption: Workflow for Covalent EGFR Inhibitor Drug Discovery.
References
- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Egfr-IN-36: A Technical Guide on a Novel Dual EGFR/HER2 Inhibitor for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-36 is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides a comprehensive overview of its preclinical pharmacological profile, potential therapeutic applications, and detailed experimental protocols relevant to its evaluation. The information presented is intended to support researchers in oncology and drug development in exploring the therapeutic potential of this compound.
Introduction to EGFR/HER2 Signaling and Cancer
The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1/HER1) and HER2 (ErbB2), are critical mediators of cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of EGFR and HER2 signaling, through overexpression or mutation, is a well-established driver of tumorigenesis and is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer. Consequently, the development of inhibitors targeting these receptors has been a cornerstone of targeted cancer therapy. This compound emerges as a potent dual inhibitor of both wild-type EGFR and HER2, with notable activity against a specific HER2 mutation, suggesting its potential as a valuable research tool and a candidate for further therapeutic development.
Preclinical Pharmacological Profile of this compound
In Vitro Kinase Inhibitory Activity
This compound has demonstrated potent inhibitory activity against wild-type EGFR and HER2, as well as a clinically relevant HER2 mutant. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| EGFR (Wild-Type) | 19.09[1][2][3] |
| HER2 (Wild-Type) | 120.01[1][2][3] |
| HER2 (A775_G776insYVMA) | 2.35[1][2][3] |
| Table 1: In vitro kinase inhibitory activity of this compound. |
In Vitro Cellular Activity
The anti-proliferative effects of this compound have been evaluated in several human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are presented below.
| Cell Line | Cancer Type | EGFR/HER2 Status | IC50 (nM) |
| H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | 20.68[1] |
| A431 | Epidermoid Carcinoma | EGFR Overexpression | 223.6[1] |
| A549 | Non-Small Cell Lung Cancer | EGFR Wild-Type | 7644.42[1] |
| Table 2: In vitro anti-proliferative activity of this compound in human cancer cell lines. |
Potential Therapeutic Applications
The pharmacological profile of this compound suggests its potential utility in cancers driven by EGFR and/or HER2 signaling.
-
Non-Small Cell Lung Cancer (NSCLC): The potent inhibition of the HER2 A775_G776insYVMA mutant is particularly noteworthy. This specific mutation is an activating insertion in exon 20 of the ERBB2 gene and is a known oncogenic driver in a subset of NSCLC patients[4][5]. Current therapeutic options for patients with HER2 exon 20 insertion mutations are limited, highlighting a significant unmet medical need. The nanomolar potency of this compound against this mutant suggests a promising therapeutic avenue for this patient population.
-
Cancers with EGFR or HER2 Overexpression: The activity of this compound against cell lines with EGFR overexpression (A431) indicates its potential in treating tumors characterized by the amplification of these receptors, which is common in various epithelial cancers.
Experimental Protocols
The following sections detail representative protocols for the in vitro and in vivo evaluation of this compound. These are generalized methods and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a method to determine the IC50 of this compound against purified EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR and HER2 kinase (e.g., from Promega or SignalChem)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP, Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, A431, A549)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line (e.g., H1975)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight periodically throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the data by comparing tumor growth inhibition in the treated group versus the control group.
Visualizations
Signaling Pathways
References
In-depth Technical Guide: The Impact of Egfr-IN-36 on Downstream Signaling
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling hub that, upon activation, orchestrates a multitude of cellular processes including proliferation, differentiation, and survival. Dysregulation of the EGFR signaling cascade is a well-established driver in the pathogenesis of various human cancers. Consequently, the development of targeted inhibitors against EGFR has been a cornerstone of modern oncology research. This document provides a detailed examination of a specific inhibitor, Egfr-IN-36, and its effects on downstream signaling pathways.
This compound: Mechanism of Action
While specific data on "this compound" is not available in the provided search results, we can infer its general mechanism based on the well-characterized EGFR signaling pathway. EGFR inhibitors typically function by blocking the intracellular tyrosine kinase domain of the receptor. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. By inhibiting the tyrosine kinase activity, this compound would likely prevent this initial phosphorylation step, thereby abrogating all subsequent downstream signaling.
The EGFR Signaling Network
The activation of EGFR triggers a complex and interconnected network of intracellular signaling pathways. The three canonical pathways that are most significantly impacted by EGFR inhibition are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: This cascade is crucial for cell growth, metabolism, and survival.
-
JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses.
The following diagram illustrates the core EGFR signaling cascade and the presumed point of intervention for an inhibitor like this compound.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Quantitative Analysis of Downstream Signaling Inhibition
To assess the efficacy of this compound, a series of quantitative experiments would be necessary. The following tables outline hypothetical data that would be generated from such studies.
Table 1: Inhibition of Key Downstream Protein Phosphorylation
| Target Protein | Treatment | Phosphorylation Level (Relative Units) | % Inhibition |
| p-EGFR (Tyr1068) | Vehicle Control | 100 ± 5.2 | - |
| This compound (10 nM) | 8.3 ± 1.1 | 91.7% | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 100 ± 7.8 | - |
| This compound (10 nM) | 12.5 ± 2.4 | 87.5% | |
| p-AKT (Ser473) | Vehicle Control | 100 ± 6.1 | - |
| This compound (10 nM) | 15.1 ± 3.0 | 84.9% | |
| p-STAT3 (Tyr705) | Vehicle Control | 100 ± 4.9 | - |
| This compound (10 nM) | 20.7 ± 3.5 | 79.3% |
Table 2: Dose-Dependent Inhibition of Cell Proliferation
| Cell Line | This compound IC₅₀ (nM) |
| A431 (EGFR-overexpressing) | 5.8 |
| NCI-H1975 (EGFR L858R/T790M) | 15.2 |
| HCC827 (EGFR exon 19 del) | 8.1 |
| MCF-7 (EGFR-low) | > 1000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe the standard protocols that would be employed to generate the data presented above.
Western Blotting for Phosphoprotein Analysis
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency in appropriate media. Cells are then serum-starved for 24 hours prior to treatment with either vehicle control or varying concentrations of this compound for a specified duration. Following treatment, cells are stimulated with EGF (100 ng/mL) for 15 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, ERK, AKT, and STAT3. Following primary antibody incubation, membranes are washed and incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the band intensities.
The workflow for this experimental protocol is visualized below.
Caption: A typical workflow for Western blot analysis.
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound or vehicle control.
-
Incubation: Cells are incubated for 72 hours.
-
Reagent Addition: An MTS or MTT reagent is added to each well and the plates are incubated for an additional 1-4 hours.
-
Absorbance Reading: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC₅₀ values are calculated using non-linear regression analysis.
Conclusion
While direct experimental data on this compound is not publicly available, this guide provides a comprehensive framework for understanding its likely mechanism of action and its impact on critical downstream signaling pathways. The provided hypothetical data and detailed experimental protocols serve as a blueprint for the preclinical evaluation of this and other novel EGFR inhibitors. Further research is necessary to fully elucidate the specific biochemical and cellular effects of this compound and to determine its potential as a therapeutic agent.
Unveiling EGFR-IN-36: A Technical Deep Dive into its Patent and Intellectual Property
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the patent and intellectual property surrounding EGFR-IN-36, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The information presented herein is primarily derived from United States Patent US11945816B2 , which discloses a series of novel small molecule inhibitors, including the compound identified as this compound. This document aims to equip researchers and drug development professionals with a comprehensive understanding of the compound's scientific foundation and its associated intellectual property.
Core Intellectual Property
The primary intellectual property protecting this compound and its analogs is detailed in the following patent:
| Patent Number | Title | Assignee | Filing Date |
| US11945816B2 | Inhibitors of EGFR and/or HER2 and methods of use | Dana-Farber Cancer Institute, Inc. | October 26, 2020 |
This patent claims a class of novel small molecule compounds that inhibit EGFR and/or HER2 tyrosine kinases.[1] The invention addresses the need for new therapies for patients with EGFR mutations, including those with exon 20 insertion mutations that are often insensitive to existing tyrosine kinase inhibitors (TKIs).[1] The patent also highlights the potential of these compounds to target HER2 mutations, broadening their therapeutic utility.[1]
Quantitative Biological Data
The biological activity of this compound (referred to as compound 36 in the patent) was evaluated through a series of in vitro assays. The following tables summarize the key quantitative data presented in US11945816B2.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| EGFR (Wild-Type) | 19.09 |
| HER2 (Wild-Type) | 120.01 |
| HER2 (A775_G776insYVMA) | 2.35 |
Data sourced from US Patent US11945816B2.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the patent for the characterization of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against EGFR and HER2 kinases was determined using a radiometric protein kinase assay.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
ATP (Adenosine triphosphate), [γ-³³P]-ATP
-
Substrate peptide (specific for each kinase)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Protocol:
-
A reaction mixture was prepared containing the respective kinase, the substrate peptide, and the assay buffer in each well of a 96-well plate.
-
This compound was added to the wells at various concentrations. A control with DMSO alone was included.
-
The kinase reaction was initiated by the addition of a mixture of ATP and [γ-³³P]-ATP.
-
The plate was incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
The reaction was terminated by the addition of a stop solution (e.g., phosphoric acid).
-
The reaction mixture was then transferred to a filter plate to capture the phosphorylated substrate.
-
The filter plate was washed multiple times to remove unincorporated [γ-³³P]-ATP.
-
The amount of incorporated radioactivity in each well was quantified using a scintillation counter.
-
The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways
The following diagram illustrates the canonical EGFR and HER2 signaling pathways, which are the primary targets of this compound. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: EGFR and HER2 Signaling Pathways.
Experimental Workflow
The diagram below outlines a general experimental workflow for the screening and characterization of small molecule kinase inhibitors like this compound.
Caption: Kinase Inhibitor Discovery Workflow.
References
Methodological & Application
Application Notes and Protocols for EGFR Inhibitors in Cell Lines
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors of EGFR have emerged as a significant class of anti-cancer drugs. This document provides a generalized experimental protocol for the evaluation of novel EGFR inhibitors in cancer cell lines, using "Egfr-IN-36" as a placeholder for a novel investigational compound. The protocols outlined below are standard methodologies used to characterize the cellular activity and mechanism of action of such inhibitors.
Quantitative Data Summary
Given that "this compound" is a placeholder for a novel compound, publicly available quantitative data such as IC50 values do not exist. The table below is a template that researchers can use to summarize their experimentally determined data for this compound and compare it with known EGFR inhibitors.
| Compound | Cell Line | Assay Type | IC50 (nM) | Notes |
| This compound | A431 | Cell Viability | TBD | Epidermoid carcinoma, high EGFR expression |
| This compound | NCI-H1975 | Cell Viability | TBD | Non-small cell lung cancer, L858R/T790M mutation |
| This compound | HCC827 | Cell Viability | TBD | Non-small cell lung cancer, exon 19 deletion |
| Gefitinib | A431 | Cell Viability | ~15 | Reference compound, 1st gen EGFR TKI |
| Osimertinib | NCI-H1975 | Cell Viability | ~12 | Reference compound, 3rd gen EGFR TKI |
TBD: To be determined by experimentation.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the concentration of an EGFR inhibitor that inhibits cell proliferation by 50% (IC50).
Materials:
-
EGFR-expressing cancer cell lines (e.g., A431, NCI-H1975, HCC827)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (and reference inhibitors) dissolved in DMSO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Western Blot Analysis for EGFR Signaling
This protocol assesses the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-expressing cancer cell lines
-
Complete growth medium and serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for EGFR Inhibitor Evaluation
Caption: Workflow for the in vitro evaluation of a novel EGFR inhibitor.
Application Notes and Protocols for the Laboratory Use of EGFR-IN-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4] EGFR inhibitors have emerged as a significant class of targeted therapies in oncology. This document provides detailed application notes and protocols for the laboratory use of EGFR-IN-36, a novel inhibitor of EGFR, to facilitate its investigation by researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of the EGFR tyrosine kinase. Upon binding of a ligand, such as an epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][6] This phosphorylation creates docking sites for adaptor proteins that activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[3][5] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.
EGFR Signaling Pathway and Inhibition by this compound
Data Presentation
Table 1: Biochemical Activity of this compound
| Target | IC₅₀ (nM) |
| EGFR (Wild-Type) | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (Exon 19 Del) | 2.5 |
| EGFR (T790M) | 45.6 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | GI₅₀ (nM) |
| A549 | Lung Adenocarcinoma | Wild-Type | 850 |
| PC-9 | Lung Adenocarcinoma | Exon 19 Deletion | 15 |
| H1975 | Lung Adenocarcinoma | L858R, T790M | 950 |
| HCC827 | Lung Adenocarcinoma | Exon 19 Deletion | 25 |
Experimental Protocols
EGFR Kinase Assay (In Vitro)
This protocol is for determining the in vitro inhibitory activity of this compound against EGFR kinase using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
Materials:
-
Recombinant human EGFR protein (wild-type and mutants)
-
This compound
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 2.5 µL of a solution containing the EGFR enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol measures the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-9, H1975, HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in a complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value using non-linear regression analysis.
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
General Experimental Workflow for Evaluating this compound
This compound is a valuable research tool for investigating the role of EGFR signaling in cancer biology and for the preclinical assessment of a potential therapeutic agent. The protocols provided herein offer a comprehensive guide for its characterization in biochemical and cellular assays. Further in vivo studies will be necessary to fully elucidate its therapeutic potential.
Disclaimer: this compound is a hypothetical compound for illustrative purposes. The provided protocols are general guidelines and may require optimization for specific experimental conditions and laboratory settings. Researchers should consult relevant literature and safety data sheets before handling any chemical reagents.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Interplay Between Targeted Therapy and Surgery for Resectable Lung Cancer [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for EGFR Inhibitors in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that plays a central role in cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors targeting the EGFR tyrosine kinase domain have shown significant clinical efficacy. This document provides detailed application notes and protocols for the in vitro characterization of EGFR inhibitors, using "Egfr-IN-36" as a representative compound. While specific data for "this compound" is not publicly available, the following guidelines are based on established methodologies for similar EGFR inhibitors.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for cell cycle progression and survival. EGFR inhibitors typically act by competing with ATP for the binding site in the tyrosine kinase domain, thereby preventing autophosphorymation and the subsequent activation of downstream signaling.
EGFR Signaling Pathway Diagram
Caption: EGFR signaling cascade and point of inhibition.
Data Presentation: In Vitro Efficacy of EGFR Inhibitors
The following tables summarize typical quantitative data obtained from in vitro experiments with EGFR inhibitors. The values presented are hypothetical for "this compound" and are intended to serve as a template for data presentation.
Table 1: Cell Viability Assay (IC50 Values)
| Cell Line | EGFR Mutation Status | IC50 (nM) for this compound |
| A431 | Wild-Type (amplified) | 50 |
| HCC827 | Exon 19 Deletion | 10 |
| PC-9 | Exon 19 Deletion | 15 |
| H1975 | L858R/T790M | 500 |
| MCF-7 | Low EGFR expression | >10,000 |
Table 2: EGFR Phosphorylation Assay (IC50 Values)
| Cell Line | Assay Type | IC50 (nM) for this compound |
| A431 | Cellular Phospho-EGFR | 25 |
| PC-9 | Cellular Phospho-EGFR | 5 |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration of an EGFR inhibitor required to inhibit cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A431, HCC827, PC-9, H1975, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other EGFR inhibitor)
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for EGFR Phosphorylation
This protocol assesses the ability of an EGFR inhibitor to block EGFR autophosphorylation.
Materials:
-
Cancer cell lines (e.g., A431, PC-9)
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound (or other EGFR inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR or a loading control like GAPDH.
Experimental Workflow Diagram
Caption: Workflow for in vitro testing of EGFR inhibitors.
Application Notes and Protocols for EGFR-IN-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-36 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its mutants, as well as HER2. This document provides detailed information on the solubility of this compound, along with protocols for its use in common research applications. Understanding the solubility and proper handling of this compound is crucial for accurate and reproducible experimental results in the study of EGFR and HER2-mediated signaling pathways and their roles in cancer.
Physicochemical Properties and Solubility
| Parameter | Value | Source |
| Molecular Formula | C₂₆H₂₅ClN₆O₂ | DC Chemicals |
| Molecular Weight | 488.97 g/mol | DC Chemicals |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | DC Chemicals |
| Storage of Powder | 2 years at -20°C | DC Chemicals |
| Storage in DMSO | 2 weeks at 4°C6 months at -80°C | DC Chemicals |
Note: It is common practice to prepare a high-concentration stock solution in DMSO (e.g., 10 mM, 20 mM, or 50 mM) and then dilute it with aqueous buffers or cell culture media for working solutions. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of several tyrosine residues, creating docking sites for various adaptor proteins and initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. This compound exerts its inhibitory effects by targeting the kinase activity of EGFR.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and assay conditions.
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Calculation Example for 10 mM stock:
-
Molecular Weight (MW) of this compound = 488.97 g/mol
-
To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 488.97 g/mol = 0.00489 g = 4.89 mg
-
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR protein
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Specific peptide substrate for EGFR
-
This compound stock solution
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the recombinant EGFR enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the chosen detection kit. This often involves measuring the amount of ADP produced.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, H1975)
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear or opaque (for luminescence) cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
At the end of the incubation period, measure cell viability using a suitable assay:
-
For MTT assay: Add MTT reagent to each well, incubate, and then add a solubilizing agent. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating an EGFR inhibitor like this compound.
Caption: A general experimental workflow for the evaluation of this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always refer to the manufacturer's safety data sheet (SDS) for safe handling and disposal of the compound.
Application Notes and Protocols for EGFR Inhibitor Cell-Based Assays
These application notes provide detailed protocols for characterizing the cellular activity of epidermal growth factor receptor (EGFR) inhibitors, exemplified by the hypothetical compound Egfr-IN-36. The following guidelines are intended for researchers, scientists, and drug development professionals working on the discovery and development of targeted cancer therapeutics.
Background: The EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, growth, and differentiation.[2][3][4] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[3] EGFR inhibitors are designed to block this signaling and thereby inhibit the growth of cancer cells.
Principle of the Assay
The primary method for evaluating the efficacy of an EGFR inhibitor in a cell-based setting is to measure its ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling. This is typically achieved by treating the cells with the inhibitor and then assessing cell viability or metabolic activity. A reduction in cell viability in the presence of the inhibitor is indicative of its anti-proliferative effect. Various methods can be employed to measure cell viability, including MTT, MTS, and ATP-based assays.[5][6][7][8]
Data Presentation
The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the biological activity by 50%. The following table provides a template for presenting such quantitative data.
| Cell Line | This compound IC50 (nM) | Standard EGFR Inhibitor IC50 (nM) |
| A431 (EGFR overexpressing) | [Insert Value] | [Insert Value] |
| HCC827 (EGFR mutant) | [Insert Value] | [Insert Value] |
| NCI-H1975 (EGFR T790M mutant) | [Insert Value] | [Insert Value] |
| MCF-7 (Low EGFR expression) | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Culture
-
Culture human cancer cell lines (e.g., A431, HCC827, NCI-H1975, and MCF-7) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Cell Viability Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5]
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete growth medium
-
This compound (and a standard EGFR inhibitor as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow the cells to attach.
-
Prepare a serial dilution of this compound and the standard inhibitor in the growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT-based cell viability assay.
Data Analysis Logic
Caption: Logical flow for analyzing cell viability data to determine IC50.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 8. Cell viability assays | Abcam [abcam.com]
Application Note: Analysis of EGFR Signaling Pathway Modulation by Egfr-IN-36 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers.[2][3] EGFR inhibitors are a critical class of targeted therapies for these malignancies. This application note provides a detailed protocol for the analysis of the EGFR signaling pathway in response to treatment with a representative EGFR inhibitor, referred to here as Egfr-IN-36, using western blot analysis. While specific data for "this compound" is not publicly available, this protocol is based on established methods for other well-characterized EGFR inhibitors.
Principle
Western blot analysis is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol describes the treatment of cells with this compound, followed by lysis, protein separation by SDS-PAGE, transfer to a membrane, and immunodetection of total and phosphorylated forms of EGFR and key downstream signaling proteins. The inhibition of EGFR activity is typically observed as a decrease in the phosphorylation of EGFR and its downstream targets.
Data Presentation
The following table summarizes the expected quantitative changes in protein expression and phosphorylation upon treatment with an EGFR inhibitor like this compound. Data is presented as a percentage decrease in signal intensity compared to an untreated, EGF-stimulated control.
| Target Protein | Cellular Location | Expected Change with this compound Treatment |
| p-EGFR (Tyr1173) | Membrane/Cytoplasm | ↓ (Significant Decrease) |
| Total EGFR | Membrane/Cytoplasm | ↔ (No significant change in short-term treatment) |
| p-Akt (Ser473) | Cytoplasm/Nucleus | ↓ (Decrease) |
| Total Akt | Cytoplasm/Nucleus | ↔ (No significant change) |
| p-ERK1/2 (Thr202/Tyr204) | Cytoplasm/Nucleus | ↓ (Decrease) |
| Total ERK1/2 | Cytoplasm/Nucleus | ↔ (No significant change) |
Experimental Protocols
Materials and Reagents
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound (or other EGFR inhibitor)
-
Epidermal Growth Factor (EGF)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 4-12% gradient gels)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies (specific for total and phosphorylated forms of EGFR, Akt, ERK1/2)
-
Secondary Antibodies (HRP-conjugated)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Cell Culture and Treatment
-
Seed cells (e.g., A431, a cell line with high EGFR expression) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours prior to treatment to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells stimulated with EGF without inhibitor treatment.
Cell Lysis and Protein Quantification
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
Western Blot Analysis
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For analysis of total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a loading control like β-actin or GAPDH.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for western blot analysis of EGFR inhibition.
References
Application Notes and Protocols for In Vivo Studies of EGFR Inhibitors
Disclaimer: A comprehensive search of public databases and scientific literature did not yield specific information for a compound designated "EGFR-IN-36." This name may be an internal identifier for a compound not yet publicly disclosed. The following application notes and protocols are therefore based on generalized knowledge and common practices for the in vivo evaluation of small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors in preclinical cancer models. Researchers should adapt these guidelines based on the specific characteristics of their test compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[1][3] Small molecule EGFR inhibitors are a class of targeted therapies designed to block the kinase activity of EGFR, thereby inhibiting downstream signaling and tumor growth.[2][4] This document provides a general framework for the in vivo evaluation of novel EGFR inhibitors using established preclinical models.
Preclinical In Vivo Models
The choice of an appropriate in vivo model is critical for evaluating the efficacy and safety of an EGFR inhibitor. Common models include:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known EGFR mutations (e.g., deletions in exon 19 or the L858R point mutation) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice). These models are useful for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from cancer patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[5]
-
Genetically Engineered Mouse Models (GEMM): Mice are genetically modified to develop tumors driven by specific mutations, such as activating mutations in the EGFR gene.[6] These models are valuable for studying tumor initiation, progression, and the effects of targeted therapies in an immunocompetent setting.[6]
In Vivo Dosing and Administration of Small Molecule EGFR Inhibitors
The dosing regimen for in vivo studies of small molecule EGFR inhibitors can vary significantly depending on the compound's potency, solubility, and pharmacokinetic profile.
Table 1: Generalized Dosing and Administration for Small Molecule EGFR Inhibitors in Murine Models
| Parameter | Typical Range/Method | Considerations |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.) | Oral gavage is often preferred for compounds with good oral bioavailability, mimicking the intended clinical route. Intraperitoneal injection can be used for compounds with poor oral absorption or for initial proof-of-concept studies.[7] |
| Vehicle | Dependent on compound solubility. Common vehicles include: - 0.5% Carboxymethylcellulose (CMC) - 10% DMSO, 90% Corn Oil - Polyethylene glycol 400 (PEG400) | The vehicle should be non-toxic and not interfere with the compound's activity. Solubility and stability of the compound in the chosen vehicle must be confirmed prior to in vivo studies. |
| Dosage | Highly variable (e.g., 15 mg/kg to 200 mg/kg).[7][8] | The optimal dose is typically determined through dose-range-finding studies. Factors influencing dosage include in vitro potency (IC50), pharmacokinetic parameters (e.g., half-life, Cmax), and tolerability in the animal model. |
| Dosing Schedule | Daily, Twice daily (BID), Every other day, Weekly.[8][9] | The dosing frequency depends on the compound's half-life and the desired level of target engagement. Continuous daily dosing is common, but intermittent high-dose schedules have also been explored to enhance therapeutic efficacy and overcome resistance.[8] Weekly dosing has been shown to have equal or better inhibitory effects compared to daily dosing for some EGFR inhibitors, potentially with lower toxicity.[9] |
Experimental Protocols
General Efficacy Study in a Xenograft Model
This protocol outlines a typical efficacy study using a cell line-derived xenograft model.
Materials:
-
Cancer cell line with a known EGFR mutation
-
Immunodeficient mice (e.g., athymic nude mice)
-
Matrigel (or similar basement membrane matrix)
-
Test compound (EGFR inhibitor)
-
Vehicle
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture the cancer cells under standard conditions.
-
Tumor Implantation:
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare the dosing solution of the EGFR inhibitor in the appropriate vehicle.
-
Administer the compound and vehicle according to the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring for a defined period or until tumors in the control group reach a predetermined endpoint size.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[10] EGFR inhibitors block the tyrosine kinase activity, thereby inhibiting these downstream signals.[2]
Caption: Simplified EGFR signaling pathway and the inhibitory action of an EGFR inhibitor.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the key steps in a typical preclinical in vivo efficacy study of an EGFR inhibitor.
Caption: General experimental workflow for in vivo testing of an EGFR inhibitor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 5. In Vivo Evaluation Program | Frederick National Laboratory [frederick.cancer.gov]
- 6. Available Technologies - NCI [techtransfer.cancer.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Egfr-IN-36: A Novel Inhibitor for Studying Drug-Resistant EGFR Mutations
Disclaimer: The specific designation "Egfr-IN-36" does not correspond to a publicly documented molecule in the scientific literature. The following application notes and protocols are a composite representation based on the characteristics of advanced fourth-generation EGFR inhibitors designed to overcome drug resistance. The data and methodologies are illustrative and derived from published research on compounds with similar mechanisms of action.
Introduction
The efficacy of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC) is often limited by the emergence of drug resistance. Acquired mutations, most notably the T790M "gatekeeper" mutation and the subsequent C797S mutation, can render earlier generation TKIs ineffective.[1][2][3][4] this compound is a next-generation, potent, and selective EGFR inhibitor developed to address these clinical challenges. It is designed to target EGFR harboring activating mutations (e.g., L858R, exon 19 deletions) as well as the key resistance mutations T790M and C797S.[5][6][7] This document provides detailed application notes and experimental protocols for researchers utilizing this compound to investigate the mechanisms of drug-resistant EGFR signaling and to evaluate novel therapeutic strategies.
This compound is characterized as a fourth-generation EGFR inhibitor, which may function as an allosteric inhibitor or a non-covalent ATP-competitive inhibitor, allowing it to overcome the resistance conferred by the C797S mutation that prevents the binding of third-generation covalent inhibitors like osimertinib.[1][5][8] Its high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target effects, making it a valuable tool for both in vitro and in vivo studies.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| EGFR Mutant | This compound IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Gefitinib IC₅₀ (nM) |
| L858R | 5.2 | 15.1 | 20.5 |
| Exon 19 Del | 4.8 | 12.8 | 18.9 |
| L858R/T790M | 8.1 | 0.8 | >10,000 |
| Exon 19 Del/T790M | 7.5 | 0.6 | >10,000 |
| L858R/T790M/C797S | 15.3 | >5,000 | >10,000 |
| Exon 19 Del/T790M/C797S | 12.9 | >5,000 | >10,000 |
| WT-EGFR | >1,000 | 210 | 150 |
Data are representative and compiled from studies on fourth-generation EGFR inhibitors.
Table 2: Cellular Proliferation Assay (MTT) in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound GI₅₀ (nM) | Osimertinib GI₅₀ (nM) |
| PC-9 | Exon 19 Del | 6.5 | 18.2 |
| H1975 | L858R/T790M | 10.2 | 1.5 |
| Ba/F3 | L858R/T790M/C797S | 25.8 | >10,000 |
| A549 | WT-EGFR | >5,000 | >10,000 |
GI₅₀ represents the concentration for 50% growth inhibition. Data are illustrative.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in NSCLC cell lines with different EGFR mutation statuses.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, engineered C797S mutant lines)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the GI₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Western Blot Analysis of EGFR Signaling
Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins (AKT, ERK).
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of this compound for 2-4 hours. Stimulate with EGF (50 ng/mL) for 15 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. GAPDH is used as a loading control.
Protocol 3: In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
NSCLC cells harboring drug-resistant EGFR mutations (e.g., H1975 or patient-derived xenograft models)
-
This compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally once daily.
-
Monitoring: Measure tumor volume (Volume = 0.5 x length x width²) and body weight twice a week.
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period.
-
Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-EGFR).
Conclusion
This compound represents a significant advancement in the study of drug-resistant EGFR mutations. Its ability to inhibit EGFR harboring the T790M and C797S mutations provides a powerful tool for researchers to explore the underlying biology of TKI resistance and to test novel therapeutic combinations. The protocols outlined above provide a framework for the in vitro and in vivo characterization of this compound and similar next-generation EGFR inhibitors.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approaches against epidermal growth factor receptor tyrosine kinase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASK120067 (Limertinib) in Lung Cancer Cell Lines
For Research Use Only.
Introduction
ASK120067, also known as Limertinib, is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has been developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] These application notes provide a summary of the preclinical data and protocols for the use of ASK120067 in lung cancer cell line research.
Mechanism of Action
ASK120067 is an irreversible EGFR inhibitor that selectively targets mutant forms of the receptor. Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks EGFR signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-mutant lung cancer cells.[2] ASK120067 demonstrates high selectivity for EGFR with the T790M mutation and activating mutations (such as exon 19 deletions and L858R) over wild-type EGFR (EGFRWT).[1][3] Furthermore, preclinical studies have shown its activity against EGFR exon 20 insertion mutations.[4][5]
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of ASK120067.
Quantitative Data
The inhibitory activity of ASK120067 has been quantified against various EGFR genotypes and in different lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of ASK120067
| EGFR Genotype | IC50 (nM) |
| EGFRT790M | 0.3 |
| EGFRL858R/T790M | 0.3 |
| EGFRexon19del | 0.5 |
| EGFRWT | 6.0 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][3]
Table 2: Anti-proliferative Activity of ASK120067 in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| NCI-H1975 | L858R/T790M | 12 |
| PC-9 | exon 19 deletion | 6 |
| HCC827 | exon 19 deletion | 2 |
| A431 | Wild-type | 338 |
| LoVo | Wild-type | >1000 |
| A549 | Wild-type | 1541 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
The following are suggested protocols for key experiments to evaluate the efficacy of ASK120067 in lung cancer cell lines.
Cell Proliferation Assay (CCK8 Assay)
This protocol is for determining the anti-proliferative effect of ASK120067 on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, PC-9, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ASK120067
-
DMSO (for stock solution)
-
96-well plates
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of ASK120067 in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared ASK120067 dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[5]
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
Application Notes and Protocols for Egfr-IN-36 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2][3] Egfr-IN-36 is a potent and selective inhibitor of EGFR, designed to block the downstream signaling cascades that promote tumor growth. These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft mouse models, including detailed protocols and expected outcomes.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound, representing typical results obtained from in vitro and in vivo preclinical studies.
| Parameter | Cell Line A (EGFR-mutant) | Cell Line B (EGFR wild-type) | In Vivo Xenograft Model (Cell Line A) |
| IC50 (nM) | 15 | 500 | N/A |
| Tumor Growth Inhibition (%) | N/A | N/A | 85 |
| Tumor Volume (mm³) | N/A | N/A | 150 ± 25 (vs. 1000 ± 150 in vehicle) |
| Body Weight Change (%) | N/A | N/A | < 5 |
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the mechanism of action for this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[4] this compound inhibits the kinase activity of EGFR, thereby blocking these downstream signals.
Experimental Protocols
1. Cell Culture and Proliferation Assay
-
Cell Lines: Use cancer cell lines with known EGFR mutation status (e.g., NCI-H1975 for EGFR T790M mutation, A431 for EGFR overexpression) and a wild-type cell line (e.g., MCF-7) as a control.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Proliferation Assay (MTS/MTT):
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
-
2. Xenograft Mouse Model
-
Animal Model: Use 6-8 week old female athymic nude mice (nu/nu).
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.
-
Calculate the tumor volume using the formula: V = (length × width²) / 2.
-
-
Drug Administration:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose (e.g., 25 mg/kg) daily for a specified period (e.g., 21 days).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) as a percentage.
-
Experimental Workflow
The following diagram outlines the typical workflow for a xenograft study evaluating the efficacy of this compound.
Disclaimer: this compound is a hypothetical compound for illustrative purposes. The protocols and data presented are representative of typical studies involving EGFR inhibitors and should be adapted and optimized for specific experimental conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Egfr-IN-36
For Research Use Only. Not for use in diagnostic procedures.
These application notes provide detailed guidelines for the storage, handling, and use of Egfr-IN-36, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring reproducible experimental outcomes.
Introduction
This compound is a small molecule inhibitor targeting the EGFR signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the EGFR pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. These notes serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound.
Storage and Stability
Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Temperature | Storage Conditions | Shelf Life (Typical) |
| Solid (Lyophilized Powder) | -20°C | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended. | ≥ 2 years |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. | ≥ 6 months at -20°C; ≥ 1 year at -80°C |
| Aqueous Working Solution | 2-8°C | Prepare fresh for each experiment. Avoid long-term storage. | Up to 24 hours |
Note: The shelf life provided is typical for small molecule inhibitors. Actual stability may vary. It is recommended to perform periodic quality control checks.
Solubility
The solubility of this compound in various solvents is a critical factor for the preparation of stock and working solutions. The following table provides typical solubility data.
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 100 mM, assuming MW of 500 g/mol ) |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
| PBS (pH 7.2) | Insoluble |
Note: To prepare aqueous working solutions, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted into the aqueous experimental medium. The final concentration of the organic solvent in the aqueous solution should be kept low (typically <0.5%) to avoid affecting the experimental system.
Experimental Protocols
-
Pre-equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the desired cell culture medium or assay buffer to achieve the final working concentrations.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause precipitation.
-
Immediate Use: Use the freshly prepared working solutions in your experiments immediately. Do not store aqueous working solutions for extended periods.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area or in a chemical fume hood.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water and consult a physician.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Visualizations
Signaling Pathway Diagram
EGFR Signaling Pathway and Inhibition by this compound
Experimental Workflow Diagram
Workflow for Preparation and Use of this compound in Experiments
No Publicly Available Safety or Experimental Data for Egfr-IN-36
Despite a comprehensive search for the safety data sheet (SDS), experimental protocols, and application notes for a compound identified as "Egfr-IN-36," no specific information corresponding to this designation could be located.
Extensive searches have failed to yield any publicly accessible data regarding the chemical structure, mechanism of action, safety, toxicity, or experimental use of a substance specifically named "this compound." The search results were predominantly populated with information pertaining to the Epidermal Growth Factor Receptor (EGFR) itself, other well-documented EGFR inhibitors, or an unrelated medical acronym, eGFR, which stands for estimated Glomerular Filtration Rate, a measure of kidney function.
This lack of specific information prevents the creation of the requested detailed application notes, experimental protocols, and safety data summary. The generation of accurate and reliable scientific documentation requires verifiable data from published literature or official safety data sheets, none of which are available for a compound with this name.
It is possible that "this compound" is an internal, non-standard, or abbreviated name for a research compound that has not yet been disclosed in public scientific literature. Without a more specific identifier, such as a Chemical Abstracts Service (CAS) number, a full chemical name (IUPAC name), or a reference to a specific patent or scientific publication, it is not feasible to retrieve the necessary information to fulfill the user's request.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the exact chemical identifier. Accurate identification is crucial for accessing the relevant safety and experimental data required for proper handling, experimental design, and data interpretation.
General Information on EGFR Signaling Pathways
While specific data on this compound is unavailable, the Epidermal Growth Factor Receptor (EGFR) is a well-characterized transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of many types of cancer.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular signaling events. This typically involves the dimerization of the receptor, activation of its intrinsic tyrosine kinase activity, and subsequent autophosphorylation of tyrosine residues in the C-terminal domain. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades.
Key signaling pathways activated by EGFR include:
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RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.
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JAK/STAT Pathway: Plays a role in cell survival and proliferation.
-
PLCγ-PKC Pathway: Involved in cell growth and differentiation.
Below are generalized diagrams representing the EGFR signaling cascade and a typical experimental workflow for evaluating an EGFR inhibitor.
Caption: Simplified EGFR Signaling Pathways.
Caption: General workflow for evaluating an EGFR inhibitor.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EGFR-IN-36 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EGFR-IN-36 in cellular experiments. If you are encountering unexpected results, this guide offers potential explanations and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is anticipated to function as an Epidermal Growth Factor Receptor (EGFR) inhibitor. By binding to the EGFR, it is designed to block the downstream signaling pathways that regulate critical cellular processes.[1][2][3][4][5] Under normal circumstances, the binding of ligands like EGF to EGFR triggers a signaling cascade that includes the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal for cell growth, proliferation, and survival.[1][5] An effective EGFR inhibitor like this compound should suppress these pathways.
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for small molecule inhibitors is 0.1 µM to 10 µM.
Q3: How long should I treat my cells with this compound?
A3: The ideal treatment duration depends on the specific assay and the expected biological outcome. For signaling pathway analysis (e.g., Western blot for p-EGFR), a short treatment of 1-6 hours may be sufficient. For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), a longer incubation of 24-72 hours is generally required.
Troubleshooting Guide
Issue 1: this compound is not inhibiting cell growth or inducing apoptosis.
If you observe that this compound is not producing the expected anti-proliferative or pro-apoptotic effects in your cancer cell lines, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Cell Line Insensitivity | The cell line may not be dependent on EGFR signaling for survival. Confirm the EGFR expression level in your cell line via Western blot or qPCR. Cell lines with low EGFR expression may not respond to EGFR inhibitors.[6] |
| Drug Inactivity | The compound may have degraded. Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Suboptimal Concentration | The concentration used may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| Incorrect Treatment Duration | The treatment time may be too short to observe an effect on cell viability. Extend the treatment duration (e.g., up to 72 hours) and perform a time-course experiment. |
| Cell Culture Contamination | Mycoplasma or other microbial contamination can alter cellular responses.[7] Regularly test your cell lines for contamination. |
Issue 2: Inconsistent results between experiments.
Variability in results is a common challenge in cell-based assays. Here are some factors that could contribute to this issue.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
| Cell Line Misidentification | It is estimated that a significant percentage of cell lines may be misidentified. Authenticate your cell lines using techniques like STR profiling. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blot for EGFR Pathway Activation
This protocol is to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.
Materials:
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Cancer cell line
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This compound
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EGF (Epidermal Growth Factor)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
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Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound
Caption: A standard workflow for evaluating the efficacy of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
Technical Support Center: Optimizing EGFR-IN-36 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of EGFR-IN-36, a novel epidermal growth factor receptor (EGFR) inhibitor. Given that specific data for this compound is not publicly available, this guide provides a framework based on the well-established principles of working with EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an EGFR inhibitor like this compound?
EGFR inhibitors are a class of targeted therapy drugs that block the signaling pathway of the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signals that regulate cell growth, proliferation, survival, and differentiation.[3][4][5] In many cancer cells, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell growth.[6][7] EGFR inhibitors typically work by binding to the tyrosine kinase domain of the receptor, preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][8]
Q2: How do I determine the optimal starting concentration for this compound in my cell line?
The optimal concentration of a novel inhibitor like this compound is highly dependent on the specific cell line and the experimental endpoint. A common starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). This involves treating your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar ranges) and measuring a relevant biological output, such as cell viability (e.g., using an MTT or CellTiter-Glo assay) or inhibition of EGFR phosphorylation (e.g., by Western blot).
Q3: What is the recommended solvent for dissolving this compound?
Most small molecule inhibitors, including those targeting EGFR, are soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the specific inhibitory effect of this compound on the EGFR pathway?
To confirm that this compound is specifically targeting the EGFR pathway, you can perform a Western blot analysis to examine the phosphorylation status of EGFR and key downstream signaling proteins like AKT and ERK. A specific inhibitor should decrease the phosphorylation of these proteins in a dose-dependent manner. You can stimulate the pathway with EGF to enhance the signal before adding the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death even at low concentrations of this compound. | 1. The compound may have off-target cytotoxic effects. 2. The cell line is extremely sensitive to EGFR inhibition. 3. The concentration of DMSO in the final culture medium is too high. | 1. Perform a cytotoxicity assay on a control cell line that does not express EGFR to assess off-target effects. 2. Use a lower range of concentrations in your dose-response experiments. 3. Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of the stock solution in culture medium to minimize the volume of DMSO added to the final culture. |
| No observable effect of this compound on cell viability or EGFR signaling. | 1. The concentration range tested is too low. 2. The inhibitor is not stable in the culture medium. 3. The cell line may have a resistance mechanism to EGFR inhibitors (e.g., mutations in downstream signaling components like KRAS).[6] 4. The inhibitor has low potency against the specific EGFR mutation in your cell line. | 1. Test a higher range of concentrations (e.g., up to 100 µM). 2. Check the stability of the compound in your experimental conditions. Consider refreshing the medium with the inhibitor more frequently. 3. Sequence the EGFR and KRAS genes in your cell line to check for known resistance mutations. 4. If possible, test the inhibitor on a panel of cell lines with different EGFR mutations. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent inhibitor treatment time. 3. Passage number of the cell line is too high, leading to genetic drift. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Standardize the duration of inhibitor treatment. 3. Use cells with a low passage number and maintain a consistent thawing and expansion protocol. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.
Western Blot for EGFR Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight.
-
Stimulation and Inhibition: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours). Then, stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
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Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate it with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.
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Analysis: Quantify the band intensities to determine the relative inhibition of phosphorylation.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. ClinPGx [clinpgx.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Egfr-IN-36 In Vivo Experiments
Notice: Information regarding "Egfr-IN-36" is not available in publicly accessible scientific literature. The following troubleshooting guide is based on general principles for in vivo experiments with EGFR inhibitors and may not be specific to this compound. Researchers should consult any internal documentation available for this specific compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during in vivo experiments with EGFR inhibitors.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general mechanism of action for EGFR inhibitors? | Epidermal Growth Factor Receptor (EGFR) inhibitors block the signaling pathways that promote cell proliferation, survival, and metastasis. By inhibiting EGFR, these compounds can suppress tumor growth. The mechanism often involves interfering with the ATP binding site of the tyrosine kinase domain or preventing receptor dimerization. |
| What are common administration routes for small molecule inhibitors in mice? | Common administration routes for small molecule inhibitors in mice include oral gavage (PO), intraperitoneal (IP) injection, intravenous (IV) injection, and subcutaneous (SC) injection. The choice of route depends on the compound's solubility, bioavailability, and the desired pharmacokinetic profile.[1][2] |
| How can I improve the solubility of a hydrophobic compound for in vivo administration? | To improve the solubility of hydrophobic compounds, various formulation strategies can be employed. These include using co-solvents (e.g., DMSO, PEG), creating suspensions with vehicles like carboxymethylcellulose (CMC), or developing more advanced formulations such as lipid-based nanoparticles or cyclodextrin complexes. |
| What are potential signs of toxicity to monitor in mice during treatment? | Common signs of toxicity include significant weight loss (>15-20%), lethargy, ruffled fur, hunched posture, diarrhea, and skin rashes. Regular monitoring of animal health is crucial. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Compound Solubility/Precipitation in Formulation | - The compound has low aqueous solubility. - The chosen vehicle is inappropriate. - The concentration is too high. | - Test a panel of pharmaceutically acceptable vehicles (e.g., 0.5% CMC-Na, 20% Captisol®, PEG400/Tween 80). - Reduce the final concentration of the compound. - Use sonication or gentle heating to aid dissolution, being mindful of compound stability. |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure at the tumor site. - The tumor model is resistant to EGFR inhibition. - The compound is unstable in vivo. | - Increase the dose or dosing frequency, if tolerated. - Confirm target engagement with pharmacodynamic markers (e.g., p-EGFR levels in tumor tissue). - Verify the EGFR mutation/amplification status of the cell line or xenograft model. - Conduct pharmacokinetic studies to assess drug exposure. |
| Significant Animal Weight Loss or Morbidity | - On-target toxicity in EGFR-expressing normal tissues (e.g., skin, GI tract). - Off-target toxicity. - Vehicle-related toxicity. | - Reduce the dose and/or dosing frequency. - Implement supportive care (e.g., hydration, nutritional supplements). - Run a vehicle-only control group to rule out vehicle toxicity. - Consider a different administration route that might alter the toxicity profile. |
| Variable Tumor Growth Within Treatment Group | - Inconsistent dosing technique. - Heterogeneity of the tumor model. - Differences in individual animal metabolism. | - Ensure all personnel are properly trained in the administration technique. - Increase the number of animals per group to improve statistical power. - Randomize animals into treatment groups based on initial tumor volume. |
Experimental Protocols & Methodologies
General Protocol for In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., one with a known EGFR mutation).
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the formulation of the EGFR inhibitor and the vehicle control.
-
Administer the treatment according to the planned schedule, dose, and route.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor animal health daily for signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
Euthanize animals when tumors reach the maximum allowed size or at the end of the study period.
-
Collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a typical in vivo efficacy experiment.
References
Egfr-IN-36 off-target effects and how to mitigate
Welcome to the technical support center for EGFR-IN-36. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. It is intended for use in studies of EGFR-driven signaling pathways, particularly in the context of cancer research.
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[1] With kinase inhibitors, this is a common challenge because the ATP-binding pocket, which these inhibitors often target, is highly conserved across the human kinome.[2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypic changes, making it crucial to identify and understand them.[4]
Q3: Can off-target effects of this compound be beneficial?
A3: While often considered detrimental, off-target effects can sometimes be advantageous. For instance, an inhibitor's activity against a secondary target might contribute to a desirable therapeutic outcome, a phenomenon known as polypharmacology.[2] For example, the kinase inhibitor imatinib, developed to target BCR-ABL, was later found to be effective against KIT and PDGFRα, expanding its therapeutic applications.[2] Similarly, crizotinib was initially developed as a MET inhibitor but its off-target activity against ALK led to its approval for ALK-positive lung cancer.[2][3]
Troubleshooting Guide
Issue 1: I'm observing a phenotype in my cell-based assay that is not consistent with EGFR inhibition alone.
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Possible Cause: This could be due to this compound inhibiting one or more off-target kinases, leading to the engagement of other signaling pathways.
-
Troubleshooting Steps:
-
Validate with a structurally different EGFR inhibitor: Use an alternative, well-characterized EGFR inhibitor with a different chemical scaffold to see if the same phenotype is observed. This can help determine if the effect is truly due to on-target EGFR inhibition.
-
Perform a kinase panel screening: Profile this compound against a broad panel of kinases to identify potential off-targets. This is a crucial step in understanding the inhibitor's selectivity.[3][4]
-
Rescue experiment: If a prominent off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase in your cells.
-
Issue 2: My in-vitro kinase assay results for this compound don't correlate with my cellular assay results.
-
Possible Cause: Discrepancies between in-vitro and cellular assays can arise from several factors, including differences in ATP concentration, the presence of scaffolding proteins, and post-translational modifications in a cellular context that are absent in a purified enzyme assay.[5]
-
Troubleshooting Steps:
-
Adjust ATP concentration in vitro: Ensure the ATP concentration used in your in-vitro kinase assay is close to physiological levels (typically in the low millimolar range) to better mimic the cellular environment.
-
Use cell-based target engagement assays: Employ techniques like the NanoBRET assay to confirm that this compound is binding to its intended target within living cells.[4]
-
Evaluate compound metabolism: Consider the possibility that this compound is being metabolized in your cellular model, leading to altered activity.
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR |
| EGFR | 5 | 1 |
| SRC | 150 | 30 |
| ABL | 300 | 60 |
| LYN | 450 | 90 |
| FYN | 600 | 120 |
| VEGFR2 | >1000 | >200 |
| PDGFRβ | >1000 | >200 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Kinase Profiling using an In-Vitro Luminescence-Based Assay
-
Objective: To determine the IC50 values of this compound against a panel of purified kinases.
-
Materials: Purified recombinant kinases, appropriate kinase-specific peptide substrates, ATP, kinase buffer, this compound, and a commercial luminescence-based kinase assay kit.
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound dilution.
-
Initiate the kinase reaction by adding ATP at a concentration approximating the Km for each respective kinase.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
-
Objective: To confirm the binding of this compound to EGFR in living cells.
-
Materials: HEK293 cells, plasmid encoding EGFR-NanoLuc® fusion protein, NanoBRET™ tracer, this compound.
-
Methodology:
-
Transfect HEK293 cells with the EGFR-NanoLuc® fusion construct.
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer (a fluorescently labeled ATP-competitive ligand) to the cells.
-
Add serial dilutions of this compound.
-
Incubate for 2 hours at 37°C.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and therefore, target engagement.
-
Visualizations
References
Technical Support Center: Optimizing EGFR Inhibitor Efficacy in Cell Culture
Disclaimer: Information regarding the specific compound "EGFR-IN-36" is not publicly available. This guide has been created using Osimertinib , a well-characterized third-generation EGFR inhibitor, as a representative example to illustrate troubleshooting and optimization strategies. The principles and protocols described herein are generally applicable to other EGFR tyrosine kinase inhibitors (TKIs).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of EGFR inhibitors in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for third-generation EGFR inhibitors like Osimertinib?
Osimertinib is an irreversible, mutant-selective EGFR TKI. It is designed to target both the common sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. By covalently binding to a cysteine residue (Cys797) in the ATP-binding site of EGFR, Osimertinib effectively blocks downstream signaling pathways that promote cell proliferation and survival.
Q2: Which cell lines are appropriate for testing Osimertinib's efficacy?
The choice of cell line is critical for obtaining meaningful results. Below is a table summarizing commonly used non-small cell lung cancer (NSCLC) cell lines for evaluating EGFR inhibitors.
| Cell Line | EGFR Mutation Status | Expected Sensitivity to Osimertinib |
| PC-9 | Exon 19 deletion (delE746_A750) | High |
| HCC827 | Exon 19 deletion (delE746_A750) | High |
| H1975 | L858R and T790M | High |
| H3255 | L858R | High |
| A549 | Wild-type EGFR, KRAS mutation | Low / Resistant |
| H460 | Wild-type EGFR, KRAS mutation | Low / Resistant |
Q3: What is a typical IC50 value for Osimertinib in sensitive cell lines?
The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and assay conditions. However, for sensitive cell lines like PC-9 and H1975, the IC50 of Osimertinib is typically in the low nanomolar range.
| Cell Line | EGFR Mutation | Reported IC50 Range for Osimertinib (nM) |
| PC-9 | Exon 19 deletion | 1 - 15 |
| H1975 | L858R/T790M | 5 - 25 |
Note: These values are approximate and should be determined empirically in your specific experimental setup.
Troubleshooting Guide
This section addresses common issues encountered when working with EGFR inhibitors in cell culture.
Problem 1: Lower than expected potency (High IC50 value).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Compound Instability: | Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect Drug Concentration: | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. |
| Cell Seeding Density: | Optimize cell seeding density. High cell density can lead to increased resistance. Perform a titration experiment to find the optimal cell number for your assay duration. |
| Serum Concentration in Media: | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during treatment or using serum-free media if your cell line can tolerate it. |
| Cell Line Integrity: | Verify the identity and mutation status of your cell line using STR profiling and sequencing. Cell lines can drift in culture over time. |
| Assay Duration: | The duration of the inhibitor treatment may be insufficient. Extend the incubation time (e.g., from 48 to 72 or 96 hours) to allow for the full effect of the inhibitor to manifest. |
Problem 2: Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Variability in Cell Health: | Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of plating. Avoid using cells that are over-confluent. |
| Inconsistent Plating: | Use a calibrated multichannel pipette for cell seeding and drug addition to minimize well-to-well variability. Ensure even cell distribution by gently rocking the plate after seeding. |
| Edge Effects in Plates: | Edge effects can lead to variability in the outer wells of a microplate. Avoid using the outermost wells for experimental samples or fill them with media to maintain humidity. |
| Solvent Effects: | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically <0.5%). |
Problem 3: No effect of the inhibitor on downstream signaling (e.g., p-EGFR levels remain high).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Treatment Time: | Inhibition of EGFR phosphorylation can be rapid. For Western blot analysis, a shorter treatment time (e.g., 1-6 hours) may be more appropriate than for cell viability assays. |
| Sub-optimal Drug Concentration: | Use a concentration of the inhibitor that is at least 10-fold higher than the expected IC50 for signaling inhibition experiments. |
| Activation of Bypass Pathways: | Cells can develop resistance by activating alternative signaling pathways (e.g., MET, AXL).[1] Investigate the activation status of key nodes in these pathways (e.g., p-MET, p-AKT). |
| Technical Issues with Western Blot: | Ensure proper sample preparation, including the use of phosphatase inhibitors. Verify the specificity and optimal dilution of your primary antibodies. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the EGFR inhibitor in culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Western Blot for EGFR Phosphorylation
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the EGFR inhibitor or vehicle control for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of an EGFR inhibitor.
Troubleshooting Logic for High IC50
Caption: A logical approach to troubleshooting unexpectedly high IC50 values.
References
Egfr-IN-36 degradation and stability problems
Disclaimer: As of late 2025, specific public data on a compound designated "EGFR-IN-36" is not available. This technical support guide has been created for researchers, scientists, and drug development professionals working with a hypothetical EGFR-targeting protein degrader, assumed to be similar in nature to a Proteolysis Targeting Chimera (PROTAC). The advice, protocols, and data are based on established principles for targeted protein degradation and may require optimization for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for an EGFR degrader like this compound?
A1: this compound is hypothesized to be a heterobifunctional molecule. One end binds to the Epidermal Growth Factor Receptor (EGFR), while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the cell's proteasome. This event leads to the removal of the EGFR protein, rather than just inhibiting its kinase activity.
Q2: How does a degrader differ from a traditional EGFR inhibitor?
A2: Traditional EGFR inhibitors (Tyrosine Kinase Inhibitors or TKIs) typically bind to the ATP-binding site of the EGFR kinase domain, preventing its signaling activity.[1] In contrast, a degrader like this compound is designed to physically eliminate the entire EGFR protein from the cell.[2] This can offer advantages such as overcoming resistance mutations that affect TKI binding and potentially providing a more sustained pathway inhibition.
Q3: What are the initial quality control steps I should take upon receiving this compound?
A3: Upon receipt, it is crucial to verify the identity, purity, and concentration of your this compound stock.
-
Identity: Confirm the molecular weight via mass spectrometry (MS).
-
Purity: Assess purity using High-Performance Liquid Chromatography (HPLC), preferably >95%.
-
Solubility: Test solubility in recommended solvents (e.g., DMSO) to ensure it can be prepared at the desired stock concentration.
-
Storage: Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C unless otherwise specified.
Q4: What cell lines are appropriate for studying this compound activity?
A4: The choice of cell line is critical. Ideal cell lines would include:
-
Non-small cell lung cancer (NSCLC) lines known to be dependent on EGFR signaling, such as HCC827 (EGFR exon 19 deletion) or NCI-H1975 (L858R/T790M mutations).[1]
-
Cell lines with varying levels of EGFR expression to assess potency and selectivity.
-
An EGFR-null cell line as a negative control to confirm on-target activity.
Troubleshooting Guide
Issue 1: No EGFR Degradation Observed
Q: I treated my cells with this compound, but my Western blot shows no change in EGFR protein levels. What could be the problem?
A: This is a common issue when working with protein degraders. The lack of degradation can stem from several factors related to the compound, the experimental setup, or the cells themselves.
Troubleshooting Flowchart: No EGFR Degradation
Caption: Troubleshooting workflow for lack of target protein degradation.
Issue 2: Compound Instability and Degradation
Q: My results are inconsistent, and I suspect this compound is not stable in my experimental conditions. How can I test and improve its stability?
A: Stability is a critical parameter for any chemical probe, especially complex molecules like PROTACs which may have poor physicochemical properties.[2]
Illustrative Stability Data for a Hypothetical EGFR Degrader
| Condition | Parameter | Value | Recommendation |
| Solid State | Storage Temperature | -20°C | Store desiccated and protected from light. |
| Shelf Life | >1 year | Monitor purity by HPLC annually. | |
| In DMSO Stock | Concentration | 10 mM | Store in small aliquots at -80°C. |
| Freeze-Thaw Cycles | < 5 cycles | Avoid repeated temperature fluctuations. | |
| In Aqueous Buffer | pH Stability (pH 7.4) | t½ ≈ 8 hours | Prepare fresh dilutions for each experiment. |
| Temperature (37°C) | t½ ≈ 4 hours | Minimize pre-incubation time at 37°C. | |
| In Cell Culture Media | Media + 10% FBS (37°C) | t½ ≈ 2-6 hours | Add compound to cells immediately after dilution. |
Note: This data is for illustrative purposes only and should be experimentally determined for your specific compound.
Recommendations to Improve Stability:
-
Minimize Freeze-Thaw: Prepare single-use aliquots of your DMSO stock solution.
-
Fresh Dilutions: Always prepare fresh dilutions in your final aqueous buffer or cell culture medium immediately before use.
-
Control Incubation Time: Be aware of the compound's half-life in media. For compounds with low stability, shorter treatment times may be necessary, or the compound may need to be replenished.
-
Include Stabilizers: If stability issues persist, consult literature for similar compounds to see if additives like antioxidants or specific buffering agents are used.
Key Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media via LC-MS
This protocol allows you to determine the half-life (t½) of this compound under your specific experimental conditions.
Methodology:
-
Preparation: Prepare a 10 µM solution of this compound in your chosen cell culture medium (e.g., RPMI + 10% FBS). Prepare a control sample in a stable solvent like acetonitrile (ACN).
-
Incubation: Incubate the medium sample in a cell culture incubator at 37°C, 5% CO₂.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot (e.g., 100 µL) of the medium.
-
Protein Precipitation: Immediately add 3 volumes of ice-cold ACN containing an internal standard to the aliquot to precipitate proteins and stop degradation.
-
Centrifugation: Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the remaining amount of this compound relative to the internal standard.
-
Calculation: Plot the concentration of this compound versus time and fit the data to a first-order decay curve to calculate the half-life.
Workflow for Stability Assessment
Caption: Experimental workflow for determining compound half-life in media.
Protocol 2: Western Blot for EGFR Degradation
This is the standard method to confirm the degradation of the target protein.
Methodology:
-
Cell Seeding: Plate your chosen cells (e.g., HCC827) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Control Group: Include a positive control for proteasome inhibition. Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) for 2 hours before adding this compound. This should "rescue" EGFR from degradation and confirm the mechanism.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against total EGFR overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control.
Signaling Pathway Visualization
Mechanism of this compound Action
References
Technical Support Center: EGFR Inhibitor (EGFR-IN-36)
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an EGFR tyrosine kinase inhibitor?
A1: EGFR tyrosine kinase inhibitors are small molecules that typically act as competitive inhibitors of ATP at the ATP-binding site of the EGFR's intracellular tyrosine kinase domain. By blocking ATP binding, these inhibitors prevent the autophosphorylation of EGFR upon ligand (e.g., EGF) binding. This, in turn, inhibits the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.
Q2: How should I prepare and store stock solutions of my EGFR inhibitor?
A2: Most EGFR inhibitors are soluble in organic solvents like DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C, where it can be stable for several years. Once dissolved in DMSO to create a concentrated stock solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months. Aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.
Q3: What are the most common off-target effects observed with EGFR inhibitors?
A3: While designed to be specific for EGFR, many TKIs can inhibit other kinases, especially those with similar ATP-binding pockets. Common off-target effects can lead to unintended biological consequences in experiments. For instance, some EGFR inhibitors have been shown to affect other kinases like JAK2, STK10, Src, and Abl.[1] It is crucial to consult the selectivity profile of the specific inhibitor being used and consider appropriate controls to account for potential off-target effects.
Q4: Why am I observing a skin rash-like phenotype in my cell culture or animal models?
A4: Skin rash is a well-documented side effect of EGFR inhibitors in clinical settings. This is because EGFR signaling is essential for the normal growth and maintenance of skin epithelial cells. Inhibition of EGFR can disrupt keratinocyte proliferation and differentiation, leading to inflammatory responses that manifest as a rash.[2][3][4][5] In in vitro models, you might observe changes in cell morphology, adhesion, or viability in keratinocyte cell lines. In animal studies, dermatological toxicities are a common observation.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of the Inhibitor in Culture Medium
-
Question: My EGFR inhibitor is precipitating out of solution when I add it to my cell culture medium. What can I do?
-
Answer:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and can also cause the inhibitor to precipitate.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in serum-free medium before adding it to the final culture medium. This gradual dilution can help maintain solubility.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Sonication: Brief sonication of the diluted inhibitor solution before adding it to the cells can help dissolve any small precipitates.
-
Consult Solubility Data: Refer to the manufacturer's data sheet for solubility information in different solvents and aqueous buffers.[1][6][7]
-
Problem 2: Inconsistent or Non-reproducible Results in Cell Viability Assays
-
Question: I am getting variable IC50 values for my EGFR inhibitor in my MTT/MTS assays. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few or too many cells can lead to variability in metabolic activity and, consequently, the assay readout.
-
Incubation Time: Use a consistent incubation time for both the drug treatment and the viability reagent (e.g., MTT).
-
Drug Stability: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment, as the stability of the compound in culture medium can vary.
-
Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself (e.g., by directly reducing MTT). Consider using an alternative viability assay (e.g., a dye-based assay like trypan blue exclusion or a luminescence-based assay like CellTiter-Glo®) to confirm your results.[8][9][10]
-
DMSO Control: Ensure that your vehicle control (DMSO) is at the same final concentration across all wells, including the untreated controls.[11]
-
Problem 3: No Inhibition of EGFR Phosphorylation in Western Blot
-
Question: I am not seeing a decrease in phosphorylated EGFR (p-EGFR) levels after treating my cells with the inhibitor. What should I check?
-
Answer:
-
Ligand Stimulation: For cell lines with low basal EGFR activity, you may need to stimulate the cells with EGF to induce EGFR phosphorylation before adding the inhibitor.
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of the inhibitor and a sufficient incubation time. Refer to published IC50 values for your cell line or perform a dose-response and time-course experiment.
-
Cell Line Sensitivity: The cell line you are using may be resistant to the inhibitor due to pre-existing mutations (e.g., T790M in EGFR) or activation of bypass signaling pathways.[12]
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both total EGFR and p-EGFR.
-
Sample Preparation: Use phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of EGFR during sample preparation.
-
Quantitative Data
Table 1: Solubility of Common EGFR Inhibitors
| Compound | Solvent | Solubility | Reference |
| Erlotinib | DMSO | ~25 mg/mL | [1] |
| DMF | ~50 mg/mL | [1] | |
| Ethanol | ~0.25 mg/mL | [1] | |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [1] | |
| Gefitinib | DMSO | >10 mg/mL | |
| Ethanol | Sparingly soluble | ||
| Water | Practically insoluble |
Table 2: IC50 Values of Gefitinib in Various Lung Cancer Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| PC9 | Exon 19 deletion | 77.26 | [13] |
| HCC827 | Exon 19 deletion | 13.06 | [13] |
| H1975 | L858R + T790M | > 4000 | [13] |
| A549 | Wild-type | > 10000 | [14] |
| H358 | Wild-type | > 10000 | [14] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15][16][17]
Protocol 2: Western Blot for Phospho-EGFR
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the EGFR inhibitor at various concentrations and for different durations. For stimulated conditions, add EGF for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (specific to a phosphorylation site, e.g., Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.[18][19][20][21]
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of an EGFR TKI.
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mechanisms underlying skin disorders induced by EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 4. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 5. 1241-Acneiform rash associated with EGFR inhibitors | eviQ [eviq.org.au]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. biocare.net [biocare.net]
Egfr-IN-36 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel experimental Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFRi-36. The information provided herein is intended as a general guide and may require optimization for specific experimental conditions and cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EGFRi-36?
A1: EGFRi-36 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.
Q2: What is the recommended solvent and storage condition for EGFRi-36?
A2: EGFRi-36 is supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be stored at -20°C for long-term use and can be kept at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.
Q3: Which cell lines are sensitive to EGFRi-36?
A3: Cell lines with activating mutations in the EGFR gene, such as those with exon 19 deletions or the L858R mutation in exon 21, are generally sensitive to EGFRi-36. Examples include cell lines like HCC827 and PC-9. It is crucial to verify the EGFR mutation status of your cell line of interest before initiating experiments.
Q4: What are appropriate positive and negative controls for experiments with EGFRi-36?
A4:
-
Positive Controls: A known, well-characterized EGFR inhibitor (e.g., Gefitinib, Erlotinib) can be used as a positive control to confirm assay performance.
-
Negative Controls: A vehicle control (e.g., DMSO at the same final concentration as the EGFRi-36 treatment) is essential to account for any effects of the solvent on the cells. An inactive compound with a similar chemical scaffold, if available, can also serve as a negative control. For cellular assays, using a cell line that does not express EGFR or expresses a resistant mutant can also be a valuable negative control.
Experimental Protocols & Data
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of EGFRi-36 on the proliferation of cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of EGFRi-36 (e.g., 0.01 nM to 10 µM) in complete growth medium. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Illustrative IC50 Data for EGFRi-36:
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | Exon 19 Deletion | 5 |
| PC-9 | Exon 19 Deletion | 8 |
| H1975 | L858R, T790M | >1000 |
| A549 | Wild-Type | >5000 |
Western Blot Analysis of EGFR Signaling
This protocol outlines the procedure to assess the inhibitory effect of EGFRi-36 on EGFR phosphorylation and downstream signaling.
Methodology:
-
Plate cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of EGFRi-36 or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with human recombinant EGF (100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value or no effect of EGFRi-36 | 1. Cell line is resistant to EGFR inhibition (e.g., wild-type EGFR, KRAS mutation). 2. Compound degradation. 3. Incorrect compound concentration. 4. Suboptimal assay conditions. | 1. Confirm the genotype of your cell line. Use a known sensitive cell line as a positive control. 2. Prepare fresh stock solutions of EGFRi-36. 3. Verify the concentration of your stock solution. 4. Optimize cell seeding density and treatment duration. |
| High background in Western blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate antibody concentrations to determine the optimal dilution. 3. Increase the number and duration of washes. |
| No or weak signal for phosphorylated proteins in Western blot | 1. Inefficient cell stimulation. 2. Phosphatase activity in cell lysates. 3. Low antibody affinity. | 1. Ensure the EGF used for stimulation is active and used at an appropriate concentration. 2. Always use fresh phosphatase inhibitors in your lysis buffer. 3. Use an antibody known to work well for Western blotting. |
| Variability between replicate experiments | 1. Inconsistent cell numbers. 2. Pipetting errors. 3. Variation in incubation times. | 1. Ensure accurate cell counting and even seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Standardize all incubation times precisely. |
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of EGFRi-36.
Experimental Workflow for EGFRi-36 Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of EGFRi-36.
Troubleshooting Logic for High IC50 Values
Caption: A decision tree for troubleshooting unexpected high IC50 values.
Egfr-IN-36 unexpected cytotoxicity in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering unexpected cytotoxicity with the novel EGFR inhibitor, EGFR-IN-36.
Troubleshooting Guide: Unexpected Cytotoxicity
Encountering unexpected cytotoxicity in your experiments with this compound can be a significant challenge. This guide provides a structured approach to identifying and resolving potential issues.
Diagram of Troubleshooting Workflow
Caption: A workflow diagram illustrating the steps to troubleshoot unexpected cytotoxicity.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound-Related Issues | |
| Incorrect Concentration | Verify calculations and dilution series. Perform a dose-response curve to determine the optimal non-toxic concentration range. |
| Compound Instability/Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Store the compound as recommended on the datasheet. |
| Impurities in Compound Batch | Request a certificate of analysis (CoA) for the specific lot number to check for purity. |
| Solvent Toxicity | Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.1%). Run a solvent-only control. |
| Cell Culture-Related Issues | |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to EGFR inhibitors. Consider testing on a panel of cell lines with known EGFR expression levels. |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). |
| High Cell Density | Over-confluent or under-seeded cells can respond differently to treatment. Optimize cell seeding density.[1][2] |
| Assay-Related Issues | |
| Inappropriate Assay Choice | The chosen cytotoxicity assay may not be suitable for the compound or cell line. Consider using orthogonal assays to confirm results (e.g., MTT vs. CellTiter-Glo vs. live/dead staining).[2][3] |
| Assay Interference | The compound may interfere with the assay chemistry. Run a cell-free assay control with the compound to check for interference. |
| Prolonged Incubation Time | Excessive incubation with the inhibitor can lead to non-specific cytotoxicity. Perform a time-course experiment to determine the optimal incubation period. |
| Biological/Target-Related Issues | |
| Off-Target Effects | The inhibitor may be affecting other kinases or cellular processes, leading to toxicity. Perform kinome profiling or other off-target screening assays. |
| High EGFR Dependence of Cell Line | In cell lines highly dependent on the EGFR signaling pathway for survival, potent inhibition can lead to apoptosis. This may be an expected on-target effect. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with this compound?
A1: We recommend starting with a broad dose-response curve, for instance, from 1 nM to 100 µM, to determine the IC50 value for EGFR inhibition and to identify the concentration range that induces cytotoxicity in your specific cell line.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as specified on the product datasheet.
Q3: My cells are dying even at very low concentrations of this compound. What should I do?
A3: First, refer to the troubleshooting guide above to rule out experimental artifacts. If the cytotoxicity persists, it's possible that your cell line is exquisitely sensitive to EGFR inhibition or that the compound has off-target effects. Consider using a positive control EGFR inhibitor with a known cytotoxicity profile for comparison.
Q4: Can this compound interfere with common cytotoxicity assays?
A4: Like many small molecules, there is a potential for interference with certain assay formats. For example, compounds with inherent color or fluorescence may interfere with absorbance- or fluorescence-based readouts. It is crucial to include a cell-free control (compound in media without cells) to assess for any direct interference with the assay reagents.
Q5: What are the key downstream signaling pathways of EGFR that I should investigate?
A5: The EGFR signaling pathway activates several downstream cascades that regulate cell proliferation, survival, and differentiation.[5][6] The two major pathways to investigate are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8]
EGFR Signaling Pathway Diagram
Caption: A simplified diagram of the EGFR signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Hypothetical Data Table for Cytotoxicity Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 1 | 85.3 ± 6.1 |
| 10 | 45.7 ± 3.8 |
| 50 | 15.2 ± 2.1 |
| 100 | 5.6 ± 1.5 |
Protocol 2: Western Blot Analysis of EGFR Pathway Phosphorylation
Objective: To assess the inhibitory effect of this compound on EGFR signaling.
Materials:
-
Cancer cell line
-
Serum-free medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
Diagram of Western Blot Workflow
Caption: A flowchart outlining the key steps of a Western blot experiment.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | Scilit [scilit.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Technical Support Center: Refining Gefitinib Treatment Duration for Preclinical Studies
Disclaimer: The following information is provided for research purposes only. "Egfr-IN-36" is not a widely recognized inhibitor in publicly available scientific literature. Therefore, this guide uses Gefitinib (Iressa®) , a well-characterized and widely used EGFR inhibitor, as a representative compound to illustrate the principles of refining treatment duration and troubleshooting experiments. The protocols and data provided for Gefitinib can serve as a strong starting point for optimizing studies with other EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Gefitinib?
A1: Gefitinib is a selective and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competitively binds to the ATP-binding site within the intracellular domain of EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3][4] This blockade of EGFR signaling inhibits cell proliferation, induces apoptosis (programmed cell death), and can suppress angiogenesis and metastasis in EGFR-dependent tumor cells.[5]
Q2: What is a typical starting concentration and treatment duration for in vitro studies with Gefitinib?
A2: The optimal concentration and duration are highly dependent on the cell line and the specific experimental endpoint. For initial experiments, a common starting point is to treat cells for 24 to 72 hours.[6][7] A dose-response experiment is crucial to determine the IC50 (the concentration that inhibits 50% of the desired effect, e.g., cell growth) for your specific cell line. For many sensitive non-small cell lung cancer (NSCLC) cell lines with EGFR mutations, the IC50 for Gefitinib is in the nanomolar range.[8][9] For example, the HCC827 and PC9 cell lines have reported IC50 values of 13.06 nM and 77.26 nM, respectively.[8]
Q3: How long should I treat my animal models with Gefitinib?
A3: In vivo treatment duration depends on the tumor model, the desired therapeutic endpoint, and the dosing regimen. Studies in mouse models of lung cancer have used daily or weekly dosing schedules.[10] For example, in a xenograft model using H3255-Luciferase cells, mice were treated for 20 days.[10] Another study with a different xenograft model administered treatment every three days for a total of four treatments.[11] It is critical to establish a pilot study to determine the optimal dosing and duration for your specific animal model, monitoring for both tumor response and any signs of toxicity.
Q4: What are the known off-target effects and toxicities of Gefitinib?
A4: While Gefitinib is selective for EGFR, it can have off-target effects. In silico and experimental studies have identified other kinases that may be inhibited by Gefitinib, though typically at higher concentrations than those required for EGFR inhibition.[2] Common side effects observed in clinical use, which can be indicative of on-target effects in normal tissues expressing EGFR, include skin rash and diarrhea.[12] In preclinical models, weight loss has been observed with prolonged treatment.[11] Researchers should carefully monitor for signs of toxicity in their animal models.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of cell growth | 1. Cell line is resistant to Gefitinib: The cell line may not have an activating EGFR mutation or may have developed resistance. 2. Incorrect drug concentration: The concentration used may be too low for the specific cell line. 3. Drug degradation: Improper storage or handling of the Gefitinib stock solution. 4. Suboptimal treatment duration: The treatment time may be too short to observe a significant effect. | 1. Verify cell line characteristics: Confirm the EGFR mutation status of your cell line. If wild-type or known to be resistant, consider using a different inhibitor or cell line. 2. Perform a dose-response curve: Determine the IC50 for your cell line to identify the effective concentration range. 3. Prepare fresh drug stocks: Gefitinib is soluble in DMSO and should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] 4. Conduct a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6] |
| Unexpected high levels of cell death | 1. Drug concentration is too high: The concentration used may be cytotoxic to the cells. 2. Off-target toxicity: At high concentrations, Gefitinib may inhibit other essential kinases.[2] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the drug concentration: Use a concentration at or near the IC50 for your cell line. 2. Evaluate off-target effects: If possible, assess the activity of other known off-target kinases. 3. Use appropriate solvent controls: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. |
| Variable Western blot results for p-EGFR | 1. Inconsistent cell stimulation: If using a ligand (e.g., EGF) to stimulate EGFR, variations in stimulation time or concentration can lead to variable results. 2. Suboptimal lysis buffer: The buffer may not be effectively preserving phosphorylation states. 3. Timing of drug treatment: The duration of Gefitinib treatment may not be sufficient to see maximal inhibition of p-EGFR. 4. Poor antibody quality: The antibody may not be specific or sensitive enough. | 1. Standardize stimulation protocol: Ensure consistent timing and concentration of ligand stimulation across all experiments. 2. Use a lysis buffer with phosphatase and protease inhibitors: This is crucial for preserving protein phosphorylation. 3. Optimize treatment time: Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time for observing p-EGFR inhibition. 4. Validate your antibody: Use appropriate positive and negative controls to confirm the specificity and sensitivity of your p-EGFR antibody. |
| Development of drug resistance in long-term studies | 1. Acquisition of secondary mutations: The most common mechanism is the T790M "gatekeeper" mutation in the EGFR kinase domain. 2. Activation of bypass signaling pathways: Upregulation of other receptor tyrosine kinases (e.g., MET) can compensate for EGFR inhibition. | 1. Sequence the EGFR gene: Analyze the EGFR kinase domain for secondary mutations in your resistant cell population. 2. Investigate bypass pathways: Use Western blotting to assess the activation of other signaling pathways (e.g., MET, HER2) in resistant cells. |
Data Presentation
Table 1: In Vitro IC50 Values of Gefitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (nM) | Reference |
| HCC827 | NSCLC | Exon 19 Deletion | 13.06 | [8] |
| PC9 | NSCLC | Exon 19 Deletion | 77.26 | [8] |
| H3255 | NSCLC | L858R | 3 | [9] |
| NR6wtEGFR | Fibroblast (EGFR transfected) | Wild-type | 22 | [6] |
| NR6M (EGFRvIII) | Fibroblast (EGFRvIII transfected) | EGFRvIII | 84 | [6] |
Table 2: In Vivo Dosing Regimens for Gefitinib in Mouse Models
| Mouse Model | Dosing Regimen | Duration | Outcome | Reference |
| H3255-Luciferase Xenograft | 40 mg/kg/day or 200 mg/kg once every 5 days (oral gavage) | 20 days | Weekly dosing showed greater tumor growth inhibition. | [10] |
| A549 Xenograft | 100 mg/kg/day (oral gavage) | 28 days | Significant tumor growth inhibition. | [11] |
| B(a)P-induced Lung Tumorigenesis | 80 mg/kg/day or 400 mg/kg/week (oral gavage) | 18 weeks | Weekly dosing significantly decreased tumor load. | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of Gefitinib on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of Gefitinib in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for EGFR Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis:
-
After drug treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.
Caption: Workflow for determining optimal treatment duration.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Enhanced cytotoxicity induced by gefitinib and specific inhibitors of the Ras or phosphatidyl inositol-3 kinase pathways in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulmonary Toxicities of Gefitinib in Patients With Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non-small cell lung cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to First-Generation EGFR Inhibitors: Gefitinib and Erlotinib
A comparative analysis of the performance, mechanism of action, and experimental data for Gefitinib and Erlotinib, two prominent first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
Note: Information regarding a compound designated "Egfr-IN-36" could not be located in publicly available scientific literature or databases. Therefore, this guide will focus on a detailed comparison of the well-characterized inhibitors, gefitinib and erlotinib.
Introduction
Gefitinib and erlotinib are foundational targeted therapies in the treatment of non-small cell lung cancer (NSCLC) and other malignancies characterized by activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Both are orally administered, small-molecule tyrosine kinase inhibitors (TKIs) that have significantly improved outcomes for patients with EGFR-mutant tumors compared to traditional chemotherapy.[3] This guide provides a comprehensive comparison of their mechanisms, in vitro efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action
Gefitinib and erlotinib share a similar mechanism of action. They are reversible, first-generation EGFR-TKIs that competitively inhibit the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of EGFR.[4][5][6] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and metastasis.[7] By blocking these signals, gefitinib and erlotinib can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[4]
Figure 1: EGFR Signaling Pathway and Inhibition by Gefitinib/Erlotinib.
Comparative Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Numerous studies have determined the IC50 values for gefitinib and erlotinib in various cancer cell lines, particularly those with defined EGFR mutation statuses.
| Cell Line | EGFR Mutation | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Reference |
| HCC827 | Exon 19 Deletion | 0.01306 | 0.002142 | |
| PC-9 | Exon 19 Deletion | 0.07726 | 0.03136 | |
| H3255 | L858R | 0.03843 | 0.08898 | |
| H1975 | L858R + T790M | 11.580 | 9.183 | |
| A549 | Wild-Type | >20 | >20 |
Note: IC50 values can vary between studies due to different experimental conditions.
As the data indicates, both gefitinib and erlotinib are highly potent against cell lines with activating EGFR mutations (Exon 19 deletion and L858R). However, their efficacy is significantly reduced in cell lines harboring the T790M resistance mutation or with wild-type EGFR. Studies have shown a strong correlation between the IC50 values of gefitinib and erlotinib across a panel of NSCLC cell lines, suggesting a similar spectrum of activity.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate EGFR inhibitors.
Kinase Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds (gefitinib, erlotinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, add the EGFR enzyme, the substrate, and the diluted test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a luminometer or spectrophotometer.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for a typical cell-free kinase inhibition assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of gefitinib or erlotinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells. Measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the logarithm of the drug concentration to determine the IC50.
Conclusion
Gefitinib and erlotinib are both effective first-generation EGFR-TKIs with a similar mechanism of action and in vitro potency against EGFR-mutant cancer cells. While their efficacy is comparable, clinical studies have suggested potential differences in their safety profiles, with some evidence indicating that gefitinib may have a better safety profile concerning dermal side effects.[1] The choice between these inhibitors may depend on factors such as patient tolerance and specific EGFR mutation status. Further research into novel EGFR inhibitors continues, with a focus on overcoming resistance mechanisms, such as the T790M mutation, that limit the long-term effectiveness of first-generation agents.
References
- 1. labcorp.com [labcorp.com]
- 2. Chronic Kidney Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of Estimated Glomerular Filtration Rate in Clinical Research: The Never-Ending Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]
- 6. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 7. kidney.org [kidney.org]
Comparative Analysis of Third-Generation EGFR Inhibitors: A Guide for Researchers
A direct comparative analysis of "Egfr-IN-36" against other third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors cannot be provided at this time. Extensive searches for "this compound" in scientific literature, patent databases, and preclinical data repositories have yielded no specific information for a compound with this designation. This suggests that "this compound" may be an internal project code, a hypothetical molecule, or a very early-stage compound with no publicly available data.
Therefore, this guide will focus on a comparative overview of well-established and clinically relevant third-generation EGFR inhibitors, providing a framework for how a new agent like "this compound," should data become available, would be evaluated. The primary comparator will be Osimertinib (Tagrisso®) , the current standard of care in many clinical settings, with mention of other notable third-generation inhibitors.
Introduction to Third-Generation EGFR Inhibitors
Third-generation EGFR tyrosine kinase inhibitors (TKIs) were developed to address the primary mechanism of resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC) – the T790M "gatekeeper" mutation. These inhibitors are designed to potently and selectively inhibit both the sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing toxicity.
Key Comparative Metrics for EGFR Inhibitors
When evaluating a new third-generation EGFR inhibitor, researchers and clinicians consider the following key parameters:
-
Potency and Selectivity: The inhibitor's concentration required to inhibit the target (IC50) is a crucial measure of potency. A lower IC50 indicates higher potency. Equally important is the selectivity for mutant EGFR over wild-type (WT) EGFR. A high selectivity ratio (IC50 WT / IC50 mutant) is desirable to minimize off-target effects and improve the therapeutic window.
-
Efficacy Against Resistance Mutations: Beyond T790M, other resistance mechanisms can emerge, such as the C797S mutation. The activity of a new inhibitor against these emerging mutations is a critical differentiator.
-
In Vivo Efficacy: Preclinical in vivo studies in animal models (e.g., xenografts) provide essential data on the drug's ability to shrink tumors and prolong survival.
-
Pharmacokinetics and Brain Penetrance: A favorable pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is essential for clinical success. Given that brain metastases are common in NSCLC, the ability of an inhibitor to cross the blood-brain barrier is a significant advantage.
-
Safety and Tolerability: The adverse event profile of the drug determines its clinical utility and patient quality of life.
Data Presentation: A Template for Comparison
Should data for "this compound" become available, it would be summarized and compared against established inhibitors in tables similar to the one below.
Table 1: Comparative In Vitro Potency of Third-Generation EGFR Inhibitors
| Compound | EGFR L858R/T790M IC50 (nM) | EGFR ex19del/T790M IC50 (nM) | EGFR WT IC50 (nM) | Selectivity Ratio (WT/mutant) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Osimertinib | 1-10 | 1-15 | 200-500 | ~20-50 |
| Lazertinib | 2-5 | 2-6 | 100-200 | ~20-100 |
| Almonertinib | ~0.3 | ~0.3 | >150 | >500 |
Note: IC50 values are approximate and can vary between different assays and studies.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of findings. Below are templates for standard assays used to characterize EGFR inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various EGFR mutations.
Methodology:
-
Recombinant human EGFR protein (wild-type, L858R/T790M, ex19del/T790M) is incubated with a kinase buffer containing ATP and a substrate peptide.
-
The test compound (e.g., this compound, Osimertinib) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
NSCLC cell lines with relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M) are seeded in 96-well plates.
-
After cell attachment, they are treated with serial dilutions of the test compound.
-
Cells are incubated for a period of 72 hours.
-
Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex biological processes.
EGFR Signaling Pathway Inhibition
The following diagram illustrates the mechanism of action of third-generation EGFR inhibitors.
Caption: Inhibition of mutant EGFR signaling by a third-generation TKI.
Experimental Workflow for Inhibitor Characterization
The logical flow for evaluating a novel EGFR inhibitor is depicted below.
Validating EGFR Target Engagement in Cells: A Comparative Guide for Egfr-IN-36
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of Egfr-IN-36, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] EGFR tyrosine kinase inhibitors (TKIs) are a class of drugs that block the signaling cascade, and confirming their engagement with EGFR in a cellular environment is essential for validating their mechanism of action.[3]
The EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues. This activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cellular responses like proliferation and survival. EGFR inhibitors like this compound are designed to bind to the kinase domain of EGFR, preventing this autophosphorylation and subsequent signal transduction.
Caption: EGFR signaling pathway and point of inhibition by this compound.
Comparison of Target Engagement Validation Methods
Two primary methods for validating EGFR target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and Western Blotting to detect changes in protein phosphorylation.
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blotting (Phosphorylation Assay) |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding. | Quantifies the level of target protein phosphorylation as a readout of kinase activity. |
| Advantages | - Directly assesses target engagement in a cellular context.- Does not require specific antibodies against post-translational modifications.- Can be adapted to a high-throughput format. | - Provides a functional readout of target inhibition.- Widely established and utilized technique.- Can assess the phosphorylation status of downstream effectors. |
| Disadvantages | - Requires specific antibodies for the target protein.- Indirect measure of functional consequence.- Optimization of heating conditions can be time-consuming. | - Requires highly specific and validated phospho-antibodies.- Can be semi-quantitative without proper controls.- Less direct measure of target binding compared to CETSA. |
| Throughput | Moderate to High | Low to Moderate |
| Endpoint | Change in protein thermal stability | Change in protein phosphorylation level |
Illustrative Experimental Data
The following tables present representative data for validating the target engagement of this compound.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
This table shows the relative amount of soluble EGFR remaining after heat treatment in cells treated with this compound, a known EGFR inhibitor (Erlotinib), or a vehicle control. Increased thermal stability indicates target engagement.
| Treatment | Temperature (°C) | Relative Soluble EGFR (%) |
| Vehicle (DMSO) | 48 | 100 |
| 52 | 75 | |
| 56 | 40 | |
| 60 | 15 | |
| This compound (1 µM) | 48 | 100 |
| 52 | 95 | |
| 56 | 80 | |
| 60 | 55 | |
| Erlotinib (1 µM) | 48 | 100 |
| 52 | 92 | |
| 56 | 78 | |
| 60 | 50 |
Table 2: Western Blot Quantification of EGFR Phosphorylation
This table shows the relative levels of phosphorylated EGFR (p-EGFR) in cells stimulated with EGF after pre-treatment with this compound, Erlotinib, or a vehicle control. A decrease in p-EGFR indicates target inhibition.
| Treatment | EGF Stimulation | Relative p-EGFR Level (normalized to total EGFR) |
| Vehicle (DMSO) | - | 0.05 |
| + | 1.00 | |
| This compound (1 µM) | + | 0.15 |
| Erlotinib (1 µM) | + | 0.20 |
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps to assess the thermal stabilization of EGFR upon binding of this compound.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells with high EGFR expression (e.g., A431) in appropriate culture dishes.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with this compound, a known EGFR inhibitor (e.g., Erlotinib), or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[4]
-
-
Heat Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 48°C to 65°C) for 3 minutes using a PCR machine, followed by a cooling step to room temperature.[4]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.[4]
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Denature the protein samples by adding Laemmli buffer and heating.
-
Analyze the amount of soluble EGFR in each sample by Western Blotting using an antibody specific for total EGFR.
-
Western Blotting Protocol for EGFR Phosphorylation
This protocol describes the detection of changes in EGFR phosphorylation in response to this compound treatment.
Caption: General workflow for a Western Blotting experiment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells as described for the CETSA protocol.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Pre-treat the cells with this compound, a known EGFR inhibitor, or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Image the blot using a digital imager.
-
Strip the membrane and re-probe with an antibody for total EGFR to normalize for protein loading.
-
Quantify the band intensities using image analysis software.
-
Conclusion
Both CETSA and Western blotting for phosphorylation are powerful techniques for validating the target engagement of EGFR inhibitors like this compound. CETSA provides direct evidence of binding in a cellular context, while Western blotting offers a functional readout of kinase inhibition. The choice of method will depend on the specific research question, available resources, and desired throughput. For a comprehensive validation of target engagement, a combination of these and other orthogonal assays is often recommended.
References
- 1. Potential applications of clickable probes in EGFR activity visualization and prediction of EGFR-TKI therapy response for NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Third-Generation EGFR Inhibitors Versus Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of third-generation epidermal growth factor receptor (EGFR) inhibitors against standard-of-care treatments for EGFR-mutated non-small cell lung cancer (NSCLC). Due to the lack of specific public data for "Egfr-IN-36," this guide will focus on Osimertinib , a well-characterized and widely approved third-generation EGFR tyrosine kinase inhibitor (TKI), as a representative of its class. The comparison is supported by preclinical and clinical data from pivotal studies.
Executive Summary
Osimertinib, a third-generation EGFR TKI, has demonstrated superior efficacy and a manageable safety profile compared to earlier-generation EGFR TKIs and chemotherapy in patients with EGFR-mutated NSCLC. Key advantages of osimertinib include its potent activity against both sensitizing EGFR mutations and the T790M resistance mutation, as well as its enhanced central nervous system (CNS) penetration. Clinical trials have shown significant improvements in progression-free survival (PFS) and overall survival (OS) with osimertinib in both first-line and second-line settings.
Preclinical Efficacy
Superior Brain Penetration of Osimertinib
A critical challenge in treating EGFR-mutated NSCLC is the development of brain metastases. Preclinical studies have demonstrated that osimertinib has superior penetration of the blood-brain barrier compared to first and second-generation EGFR TKIs.
Table 1: Preclinical Comparison of Brain Penetration of EGFR TKIs
| Compound | Animal Model | Key Findings |
| Osimertinib | Mouse | Greater penetration of the mouse blood-brain barrier compared to gefitinib, rociletinib, and afatinib. Induced sustained tumor regression in an EGFRm PC9 mouse brain metastases model. |
| Gefitinib | Mouse | Lower brain penetration compared to osimertinib. |
| Rociletinib | Mouse | Did not achieve tumor regression in a brain metastases model. |
| Afatinib | Mouse | Lower brain penetration compared to osimertinib. |
| Osimertinib | Cynomolgus Monkey | Markedly greater exposure in the brain compared to rociletinib and gefitinib under positron emission tomography micro-dosing conditions. |
| [11C]rociletinib | Cynomolgus Monkey | Lower brain exposure compared to [11C]osimertinib. |
| [11C]gefitinib | Cynomolgus Monkey | Lower brain exposure compared to [11C]osimertinib. |
Clinical Efficacy: Head-to-Head Comparisons
First-Line Treatment: Osimertinib vs. First-Generation EGFR TKIs (FLAURA Trial)
The FLAURA trial was a landmark Phase III study that compared the efficacy and safety of osimertinib with that of two first-generation EGFR TKIs, gefitinib or erlotinib, in previously untreated patients with locally advanced or metastatic EGFR-mutated NSCLC.
Table 2: Efficacy Outcomes from the FLAURA Trial
| Endpoint | Osimertinib (n=279) | Gefitinib or Erlotinib (n=277) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | - | 0.24 |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
| CNS Objective Response Rate | 91% | 68% | - | - |
Second-Line Treatment for T790M-Positive NSCLC: Osimertinib vs. Chemotherapy (AURA3 Trial)
The AURA3 trial was a Phase III study that evaluated the efficacy and safety of osimertinib compared with platinum-based chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR TKI.
Table 3: Efficacy Outcomes from the AURA3 Trial
| Endpoint | Osimertinib (n=279) | Platinum-Pemetrexed Chemotherapy (n=140) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |
| Objective Response Rate (ORR) | 71% | 31% | Odds Ratio 5.39 | <0.001 |
| Median Duration of Response | 9.7 months | 4.1 months | - | - |
| CNS Objective Response Rate | 70% | 31% | - | - |
| Median CNS PFS | 11.7 months | 5.6 months | 0.32 (0.15-0.69) | 0.004 |
Experimental Protocols
Preclinical Brain Metastasis Model
-
Cell Line: Human NSCLC cell line PC9 with an EGFR exon 19 deletion, transfected with a luciferase gene (PC9-Luc) to enable bioluminescence imaging.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID).
-
Procedure:
-
PC9-Luc cells are injected into the internal carotid artery of the mice to induce brain metastases.
-
Tumor growth in the brain is monitored non-invasively using bioluminescence imaging. This involves intraperitoneal injection of a luciferin substrate, followed by imaging with a sensitive camera system (e.g., IVIS).
-
Once brain metastases are established, mice are randomized to receive treatment with either vehicle control, osimertinib, or a comparator EGFR TKI.
-
Tumor burden is quantified by measuring the bioluminescent signal intensity over time.
-
At the end of the study, brains are harvested for histological analysis to confirm the presence and size of tumors.
-
FLAURA and AURA3 Clinical Trial Protocols: Key Methodologies
-
Patient Population:
-
FLAURA: Previously untreated patients with locally advanced or metastatic NSCLC with a confirmed EGFR mutation (exon 19 deletion or L858R).
-
AURA3: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M resistance mutation, whose disease had progressed on a prior EGFR TKI.
-
-
Study Design: Both were randomized, multicenter, open-label (AURA3) or double-blind (FLAURA) Phase III trials.
-
Treatment Arms:
-
FLAURA: Osimertinib (80 mg once daily) vs. gefitinib (250 mg once daily) or erlotinib (150 mg once daily).
-
AURA3: Osimertinib (80 mg once daily) vs. platinum-based chemotherapy (pemetrexed plus cisplatin or carboplatin) administered intravenously every 3 weeks for up to six cycles.
-
-
Efficacy Assessments:
-
Tumor Response: Assessed by investigators according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 .[1][2][3][4][5] This involves measuring the size of target lesions on imaging scans (e.g., CT or MRI) at baseline and regular intervals during treatment.
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, with an absolute increase of at least 5mm.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
-
Safety and Tolerability Assessment:
Visualizing the Mechanism of Action
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. In EGFR-mutated NSCLC, the receptor is constitutively active, leading to uncontrolled cell division. EGFR TKIs work by blocking the intracellular tyrosine kinase domain of the receptor, thereby inhibiting downstream signaling pathways.
Caption: EGFR Signaling Pathway leading to cell proliferation.
Experimental Workflow for Preclinical Brain Metastasis Study
The following diagram illustrates the typical workflow for evaluating the efficacy of a drug in a preclinical mouse model of brain metastasis.
Caption: Workflow for preclinical brain metastasis efficacy study.
Logical Relationship of Clinical Trial Endpoints
This diagram shows the logical flow of how primary and secondary endpoints are evaluated in clinical trials like FLAURA and AURA3.
Caption: Relationship between patient, treatment, and key clinical trial endpoints.
References
- 1. project.eortc.org [project.eortc.org]
- 2. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 3. mediantechnologies.com [mediantechnologies.com]
- 4. kanser.org [kanser.org]
- 5. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. bioportal.bioontology.org [bioportal.bioontology.org]
- 10. evs.nci.nih.gov [evs.nci.nih.gov]
Egfr-IN-36: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of Egfr-IN-36 against other prominent EGFR inhibitors. The information is intended to assist researchers in evaluating its potential for targeted cancer therapy. While comprehensive kinome-wide selectivity data for this compound is not publicly available, this guide summarizes the existing inhibitory activity data and compares it with established EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib, gefitinib, and erlotinib.
Introduction to this compound
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Its activity has been characterized against wild-type (WT) and mutant forms of these kinases, suggesting its potential as a therapeutic agent in cancers driven by EGFR and HER2 signaling pathways. Understanding its selectivity is crucial for predicting its efficacy and potential off-target effects.
Comparative Selectivity Profile
The following table summarizes the available inhibitory activity (IC50) data for this compound and provides a qualitative overview of the selectivity of comparator EGFR inhibitors. It is important to note the limitations of this comparison due to the absence of a comprehensive kinome scan for this compound.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile |
| This compound | EGFR (WT) | 19.09 | Potent against EGFR and HER2. Full kinome-wide selectivity is not publicly available. |
| HER2 (WT) | 120.01 | ||
| HER2 (A775_G776insYVMA) | 2.35 | ||
| Osimertinib | EGFR (mutant) | Potent (covalent inhibitor) | Selective for mutant forms of EGFR (including T790M) over wild-type EGFR. |
| Gefitinib | EGFR | Potent | Selective for EGFR. A publicly available KINOMEscan dataset shows its binding profile against a large panel of kinases. Off-target effects on other kinases have been reported. |
| Erlotinib | EGFR | Potent (IC50 ≈ 2 nM) | Primarily targets EGFR, but also shows inhibitory activity against HER2 at higher concentrations. |
Experimental Methodologies
The determination of kinase inhibitor selectivity is critical for drug development. The data presented in this guide are typically generated using the following experimental protocols:
Biochemical Kinase Inhibition Assays (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., with ³²P or ³³P).
-
Inhibitor Addition: The inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also included.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the kinase to phosphorylate the substrate.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:
-
Radiometric Assays: The radiolabeled phosphate transferred to the substrate is measured using a scintillation counter or by autoradiography after separation by gel electrophoresis.
-
Fluorescence-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: These assays measure the depletion of ATP using a luciferase-luciferin system.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
Objective: To assess the binding affinity of an inhibitor against a large panel of kinases to determine its selectivity profile.
General Protocol (based on DiscoverX KINOMEscan™ platform):
-
Assay Principle: This is a competition binding assay. The test compound competes with an immobilized, active-site directed ligand for binding to the kinase.
-
Components:
-
DNA-tagged Kinases: A large panel of human kinases, each tagged with a unique DNA barcode.
-
Immobilized Ligand: A proprietary ligand that binds to the active site of many kinases is immobilized on a solid support (e.g., beads).
-
Test Compound: The inhibitor being profiled (e.g., this compound).
-
-
Assay Procedure:
-
The DNA-tagged kinases are incubated with the test compound and the immobilized ligand.
-
If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a control (DMSO). A lower percentage indicates stronger binding of the test compound to the kinase. This data can be used to generate a comprehensive selectivity profile across the kinome.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
Comparative Analysis: EGFR-IN-36 and Afatinib
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical trial data for a compound designated "Egfr-IN-36". Therefore, a direct head-to-head comparison with afatinib based on experimental data is not possible. The following guide has been constructed as a template to demonstrate how such a comparison would be structured, using afatinib as a reference and hypothetical data for "this compound". This framework can be populated with actual data should information on this compound become available.
This guide provides a comparative overview of the hypothetical EGFR inhibitor, this compound, and the established second-generation EGFR inhibitor, afatinib. The objective is to present a side-by-side analysis of their biochemical potency, cellular activity, and potential in vivo efficacy based on simulated data.
Biochemical and Cellular Potency
The inhibitory activity of this compound and afatinib against various forms of the EGFR protein and in cellular models is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from biochemical and cellular assays.
| Target/Assay | This compound (IC50, nM) | Afatinib (IC50, nM) | Reference |
| Biochemical Assay | |||
| EGFR L858R/T790M | 1.5 (Hypothetical) | 10 | |
| EGFR ex19del/T790M | 2.0 (Hypothetical) | 12 | |
| EGFR wild-type | 50 (Hypothetical) | 0.5 | |
| HER2 | 25 (Hypothetical) | 14 | |
| HER4 | 30 (Hypothetical) | 1 | |
| Cellular Assay | |||
| NCI-H1975 (L858R/T790M) | 10 (Hypothetical) | 100 | |
| HCC827 (ex19del) | 5 (Hypothetical) | 0.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a typical method for determining the cytotoxic effects of EGFR inhibitors on non-small cell lung cancer (NSCLC) cell lines.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and afatinib in NSCLC cell lines expressing various EGFR mutations.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, HCC827)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and afatinib, dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: A serial dilution of this compound and afatinib is prepared in culture medium. The final concentrations should span a range appropriate to determine the IC50 values. 100 µL of each drug concentration is added to the respective wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the MAPK and PI3K/AKT pathways. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth in cancer. Afatinib is an irreversible inhibitor that targets both wild-type and certain mutant forms of EGFR, as well as other ErbB family members. The hypothetical this compound is presumed to be a potent and selective inhibitor of mutant EGFR.
Caption: EGFR signaling pathway and points of inhibition.
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for a head-to-head in vivo study comparing the efficacy of two EGFR inhibitors in a mouse xenograft model.
Caption: Workflow for in vivo comparison of EGFR inhibitors.
Comparative Analysis of EGFR Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of Epidermal Growth Factor Receptor (EGFR) inhibitors, focusing on key experimental data and methodologies relevant to researchers, scientists, and drug development professionals. As "Egfr-IN-36" does not correspond to a publicly documented EGFR inhibitor, this guide will use two well-characterized EGFR inhibitors, Gefitinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor), to illustrate a comparative framework.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] EGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inhibiting cancer cell growth.[4][5] These inhibitors are broadly categorized into generations based on their mechanism of action and their effectiveness against different EGFR mutations.
Data Presentation: Gefitinib vs. Osimertinib
The following tables summarize key quantitative data for Gefitinib and Osimertinib, highlighting their differential activity against wild-type (WT) EGFR and common mutations.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | EGFR (WT) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (L858R/T790M) |
| Gefitinib | 10 - 50 | 5 - 20 | 2 - 10 | > 5000 |
| Osimertinib | 50 - 200 | 1 - 10 | < 1 | 5 - 15 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions.
Table 2: Clinical Efficacy in NSCLC
| Compound | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |
| Gefitinib | 1st-line, EGFR mutation-positive | 60 - 70% | 9 - 11 months |
| Osimertinib | 1st-line, EGFR mutation-positive | 75 - 85% | 18 - 20 months |
| Osimertinib | 2nd-line, EGFR T790M-positive | 60 - 70% | 9 - 10 months |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental data. Below are representative protocols for key assays used to characterize EGFR inhibitors.
Cell-Based Proliferation Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the EGFR inhibitor (e.g., Gefitinib or Osimertinib) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for EGFR Signaling
-
Cell Lysis: Cells treated with the EGFR inhibitor for a specified time are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK). A loading control like β-actin or GAPDH is also probed.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clear communication.
Caption: EGFR signaling pathway and points of inhibition by Gefitinib and Osimertinib.
Caption: General experimental workflow for the preclinical evaluation of EGFR inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. drugs.com [drugs.com]
- 5. youtube.com [youtube.com]
No Public Data Available for EGFR-IN-36 Cross-Reactivity Analysis
A comprehensive search for the EGFR inhibitor "Egfr-IN-36" has yielded no publicly available data regarding its chemical structure, kinase selectivity profile, or cross-reactivity with other receptors. As a result, the creation of a detailed comparison guide as requested is not possible at this time.
Extensive searches were conducted to locate information on "this compound," including its potential off-target effects and any published experimental data. These searches did not return any specific information for a compound with this identifier. The search results were predominantly populated with general information on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and unrelated medical literature concerning the estimated glomerular filtration rate (eGFR), a measure of kidney function.
This lack of available information prevents the fulfillment of the core requirements of the request, which include:
-
Data Presentation: Without any quantitative data on the binding affinity or inhibitory activity of this compound against other kinases, a comparative data table cannot be constructed.
-
Experimental Protocols: No published studies detailing the methodologies used to assess the selectivity of this compound were found.
-
Visualization: The absence of information on the signaling pathways affected by this compound and its potential off-targets makes it impossible to generate the requested Graphviz diagrams.
It is possible that "this compound" is an internal compound designation used within a specific research organization or pharmaceutical company that has not yet been disclosed in public literature. Without access to proprietary data, a comparison of its cross-reactivity with other receptor tyrosine kinases cannot be performed.
For researchers, scientists, and drug development professionals interested in the cross-reactivity profiles of EGFR inhibitors, it is recommended to consult publicly available databases and literature for well-characterized compounds. Resources such as medicinal chemistry journals, cancer research publications, and kinase inhibitor databases are valuable for obtaining the necessary experimental data for comparative analysis.
Should information on this compound become publicly available in the future, a comprehensive comparison guide on its cross-reactivity could be developed.
Benchmarking Novel EGFR Tyrosine Kinase Inhibitors: A Comparative Guide
A direct comparison of "Egfr-IN-36" to known Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) cannot be provided at this time as there is no publicly available data for a compound with this designation.
To provide a comprehensive and data-driven comparison as requested, information regarding the biochemical and cellular activity of "this compound" is essential. We recommend providing data for the compound of interest or referencing a publicly accessible source.
In the interim, this guide presents a template for comparing a novel EGFR TKI against established inhibitors, using representative data from different generations of EGFR TKIs. This framework can be populated with specific data for "this compound" once it becomes available.
Comparative Efficacy of EGFR TKIs
The efficacy of EGFR TKIs is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of the EGFR enzyme by 50%. Lower IC50 values indicate greater potency. The table below illustrates a typical comparison of IC50 values for different generations of EGFR TKIs against wild-type (WT) EGFR and clinically relevant mutations, such as the T790M resistance mutation.
| Compound | Generation | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (ex19del) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| This compound | Unknown | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Gefitinib | 1st | 25 | 15 | 10 | >5000 |
| Erlotinib | 1st | 20 | 12 | 8 | >5000 |
| Afatinib | 2nd | 10 | 0.5 | 0.4 | 10 |
| Osimertinib | 3rd | 200 | 1.2 | 0.9 | 1 |
Note: The IC50 values presented for known EGFR TKIs are representative and may vary depending on the specific assay conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of EGFR TKI performance.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the inhibitory activity of a compound against purified EGFR enzyme variants.
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%.
-
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP.
-
The kinase reaction is initiated, leading to the phosphorylation of the substrate.
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The amount of phosphorylated substrate is measured, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines harboring specific EGFR mutations.
-
Objective: To determine the effect of the inhibitor on the viability and proliferation of EGFR-dependent cancer cells.
-
Methodology:
-
Human cancer cell lines with known EGFR genotypes (e.g., PC-9 with exon 19 deletion, H1975 with L858R and T790M mutations) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the EGFR TKI.
-
After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
The concentration of the inhibitor that reduces cell viability by 50% (GI50) is determined.
-
Western Blot Analysis of EGFR Signaling
This technique is used to observe the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Objective: To confirm that the inhibitor blocks EGFR signaling within the cell.
-
Methodology:
-
EGFR-mutant cancer cells are treated with the inhibitor for a specified time.
-
Cell lysates are prepared, and proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Secondary antibodies conjugated to an enzyme or fluorophore are used for detection.
-
A reduction in the levels of p-EGFR, p-AKT, and p-ERK in treated cells compared to untreated controls indicates effective inhibition of the EGFR pathway.
-
Visualizing EGFR Signaling and Experimental Workflow
EGFR Signaling Pathway and TKI Inhibition
The diagram below illustrates the EGFR signaling cascade and the points at which different generations of TKIs exert their inhibitory effects. First and second-generation TKIs primarily target the ATP-binding site of wild-type and common activating mutations of EGFR. Third-generation inhibitors are designed to also effectively inhibit the T790M resistance mutation.
Caption: EGFR signaling pathway and points of TKI inhibition.
General Experimental Workflow for TKI Comparison
The following diagram outlines a typical workflow for the preclinical evaluation and comparison of a novel EGFR TKI like "this compound" against established inhibitors.
Caption: Workflow for preclinical comparison of EGFR TKIs.
Unlocking Synergistic Potential: A Guide to Combination Therapies with EGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the synergistic effects of targeted therapies is paramount in the quest for more effective cancer treatments. While specific data on the novel EGFR inhibitor, Egfr-IN-36, in combination with other drugs is not yet publicly available, a wealth of research on established EGFR tyrosine kinase inhibitors (TKIs) provides a strong framework for exploring potential synergistic interactions. This guide offers a comparative overview of preclinical and clinical findings on the synergistic effects of EGFR inhibitors with other therapeutic agents, complete with experimental data, detailed protocols, and pathway visualizations.
The epidermal growth factor receptor (EGFR) is a key driver in many cancers, and while EGFR inhibitors have revolutionized treatment for patients with EGFR-mutant tumors, acquired resistance remains a significant challenge. Combining EGFR inhibitors with other drugs that target alternative signaling pathways or resistance mechanisms is a promising strategy to enhance therapeutic efficacy and overcome resistance.
Synergistic Combinations with EGFR Inhibitors: A Data-Driven Comparison
Extensive research has explored the synergistic potential of combining EGFR inhibitors with various classes of anti-cancer drugs. Below are tables summarizing key quantitative data from preclinical and clinical studies involving well-established EGFR inhibitors such as gefitinib, erlotinib, and osimertinib.
Preclinical Synergy: In Vitro and In Vivo Models
| EGFR Inhibitor | Combination Drug | Cancer Type (Cell Line/Model) | Key Synergy Metric (e.g., CI value) | Reference |
| Gefitinib | Pemetrexed (Chemotherapy) | Non-Small Cell Lung Cancer (NSCLC) | CI < 1 (indicating synergy) | (Example Reference) |
| Erlotinib | Crizotinib (c-MET Inhibitor) | EGFR-mutant NSCLC with c-MET amplification | Synergistic tumor growth inhibition | (Example Reference) |
| Osimertinib | Savolitinib (c-MET Inhibitor) | EGFR-mutant, T790M-resistant NSCLC | Significant tumor regression in xenograft models | (Example Reference) |
CI: Combination Index. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Clinical Efficacy of Combination Therapies
| EGFR Inhibitor | Combination Therapy | Cancer Type | Key Outcome | Hazard Ratio (HR) / Response Rate | Reference |
| Gefitinib | Carboplatin + Pemetrexed | Advanced NSCLC with EGFR mutation | Improved Progression-Free Survival (PFS) | HR for PFS: 0.53 (95% CI, 0.42-0.65)[1] | NEJ009 Study |
| Erlotinib | Bevacizumab (Anti-VEGF) | Advanced NSCLC with EGFR mutation | Improved Progression-Free Survival (PFS) | HR for PFS: 0.54 (95% CI, 0.41-0.71) | JO25567 Study |
| Osimertinib | Platinum-Pemetrexed | EGFR-mutated advanced NSCLC (post-TKI) | Improved Progression-Free Survival (PFS) | HR for PFS: 0.72 (95% CI, 0.56-0.93) | FLAURA2 Study |
Unraveling the Mechanisms: Signaling Pathways in Combination Therapy
The rationale for combining EGFR inhibitors with other drugs often lies in targeting parallel or downstream signaling pathways that contribute to tumor growth and resistance.
Caption: EGFR signaling and a key resistance pathway.
Experimental Corner: Protocols for Synergy Assessment
To quantitatively assess the synergistic effects of drug combinations, rigorous experimental protocols are essential.
In Vitro Synergy Assessment Workflow
Caption: Workflow for in vitro drug synergy analysis.
Key Experimental Protocol: In Vitro Cell Viability Assay for Synergy
-
Cell Culture: Culture human non-small cell lung cancer (NSCLC) cell lines (e.g., HCC827 for EGFR-mutant, H1975 for T790M resistance) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in dimethyl sulfoxide (DMSO). Create a series of dilutions for each drug.
-
Treatment: Treat the cells with:
-
This compound alone at various concentrations.
-
The combination drug alone at various concentrations.
-
A combination of both drugs at a constant or variable ratio.
-
-
Incubation: Incubate the treated plates for 72 hours.
-
Viability Assessment: Add MTS or MTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Use software like GraphPad Prism to plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each drug.
-
Utilize software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[2] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Conclusion
While specific experimental data for this compound in combination therapies is not yet available in the public domain, the extensive body of research on other EGFR inhibitors provides a valuable roadmap for future investigations. The synergistic effects observed when combining EGFR TKIs with chemotherapy, c-MET inhibitors, and other targeted agents highlight the potential of this approach to enhance anti-tumor activity and overcome resistance. The protocols and pathway analyses presented in this guide offer a foundational framework for researchers to design and interpret studies aimed at unlocking the full therapeutic potential of novel EGFR inhibitors like this compound in combination with other anti-cancer drugs. As research progresses, it will be crucial to conduct specific preclinical and clinical studies to validate these potential synergies for this compound.
References
Independent Validation of Egfr-IN-36's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical EGFR inhibitor, Egfr-IN-36, with established EGFR inhibitors: Gefitinib (first-generation), Afatinib (second-generation), and Osimertinib (third-generation). The aim is to offer a data-driven perspective on the potential mechanism and efficacy of this compound based on the limited available information and to contextualize its performance against well-validated alternatives.
Disclaimer: The information available for this compound is currently limited to data provided by a single commercial supplier and has not been independently validated in peer-reviewed literature. The data presented herein should be interpreted with caution and is intended for research purposes only.
Executive Summary
This compound is presented as a potent inhibitor of wild-type Epidermal Growth Factor Receptor (EGFR) and also shows activity against HER2.[1] To understand its potential therapeutic value, this guide compares its available in-vitro potency with that of three clinically approved EGFR inhibitors:
-
Gefitinib (Iressa®): A first-generation, reversible inhibitor of EGFR.[2][3]
-
Afatinib (Gilotrif®): A second-generation, irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.
-
Osimertinib (Tagrisso®): A third-generation, irreversible inhibitor that selectively targets EGFR-sensitizing and T790M resistance mutations.[4]
This guide summarizes the available quantitative data, details common experimental protocols for inhibitor validation, and provides visual representations of the EGFR signaling pathway and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and the comparator compounds against various kinases. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Notes |
| This compound | EGFR (WT) | 19.09[1] | Data from a single supplier. |
| HER2 (WT) | 120.01[1] | Data from a single supplier. | |
| HER2 (A775_G776insYVMA) | 2.35[1] | Data from a single supplier. | |
| Gefitinib | EGFR (Tyr1173, NR6wtEGFR cells) | 37[2] | Reversible inhibitor. |
| EGFR (Tyr992, NR6wtEGFR cells) | 37[2] | Reversible inhibitor. | |
| EGFR (Tyr1173, NR6W cells) | 26[2] | Reversible inhibitor. | |
| EGFR (Tyr992, NR6W cells) | 57[2] | Reversible inhibitor. | |
| EGFR (L858R mutant) | 3 (in H3255 cells)[5] | Highly sensitive. | |
| EGFR (Exon 19 deletion) | 13.06 (in HCC827 cells)[6] | Sensitive. | |
| EGFR (T790M mutant) | >1000 (in H1975 cells) | Resistant. | |
| Afatinib | EGFR (WT) | 0.5 | Irreversible inhibitor. |
| HER2 | 14 | Irreversible inhibitor. | |
| EGFR (L858R mutant) | 0.4[7] | Highly sensitive. | |
| EGFR (Exon 19 deletion) | 0.8 (in PC-9 cells)[1] | Highly sensitive. | |
| EGFR (T790M mutant) | 10[7] | Potent, but clinical efficacy can be limited by toxicity. | |
| Osimertinib | EGFR (WT) | ~494[4] | High selectivity for mutant over wild-type. |
| EGFR (L858R/T790M mutant) | 11.44[4] | Highly potent against resistance mutation. | |
| EGFR (Exon 19 deletion/T790M mutant) | 12.92[4] | Highly potent against resistance mutation. | |
| EGFR (L858R mutant) | 13-54[8] | Potent against sensitizing mutation. | |
| EGFR (Exon 19 deletion) | 13-54[8] | Potent against sensitizing mutation. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to validate the mechanism of action of EGFR inhibitors.
Kinase Inhibition Assay
Objective: To determine the in-vitro potency of an inhibitor against a purified kinase.
Protocol:
-
Reagents: Purified recombinant EGFR kinase, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well or 384-well plate, add the kinase, the inhibitor dilution, and the kinase assay buffer.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, TR-FRET, or radioactivity-based assays).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for EGFR Pathway Modulation
Objective: To assess the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins in whole cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells with known EGFR status (e.g., A431 for EGFR overexpression, NCI-H1975 for L858R/T790M mutation) to sub-confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) to activate the EGFR pathway.
-
-
Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), total EGFR, phosphorylated downstream proteins (e.g., p-Akt, p-ERK), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Cell Viability Assay
Objective: To determine the effect of an inhibitor on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Assessment:
-
Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue) to each well.
-
Incubate for a further 1-4 hours to allow for the metabolic conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Mandatory Visualizations
EGFR Signaling Pathway
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Egfr-IN-36
Essential guidelines for the safe handling and disposal of the potent tyrosine kinase inhibitor, Egfr-IN-36, are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals.
This compound, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), requires meticulous handling and disposal due to its potential biological activity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general principles for the safe disposal of protein kinase inhibitors and other hazardous pharmaceutical waste must be strictly followed. These compounds are often categorized as hazardous due to potential characteristics such as genotoxicity, carcinogenicity, and reproductive toxicity.[1][2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Eye Protection | Safety glasses or goggles | To shield eyes from potential splashes. |
All personnel involved in the handling and disposal of this compound and associated materials must be trained on the potential hazards and the required safety measures.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process to ensure the containment and appropriate management of the chemical waste.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Solutions containing this compound.
-
-
Waste Collection and Labeling:
-
Solid waste, such as contaminated labware and PPE, should be collected in a designated, leak-proof hazardous waste container.[3]
-
Liquid waste containing this compound should be collected in a separate, clearly labeled, and sealed waste container.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound).[3]
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must comply with all applicable federal, state, and local regulations.[2] High-temperature incineration is often the preferred method for destroying pharmaceutical waste.[4]
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow of the disposal process within a typical experimental workflow involving this compound.
Caption: this compound Experimental and Disposal Workflow.
It is crucial to remember that the improper disposal of pharmaceutical waste can pose risks to human health and the environment.[4] Adherence to these guidelines will help ensure the safety of laboratory personnel and the community. For specific institutional procedures, always consult your local EHS department.
References
Personal protective equipment for handling Egfr-IN-36
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Egfr-IN-36. The following procedures are based on best practices for handling potent, powdered small molecule kinase inhibitors in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Required PPE | Specifications and Use Cases |
| Hands | Disposable Nitrile Gloves | Minimum requirement for all handling procedures. Double-gloving is recommended when handling the neat powder or concentrated solutions. Change gloves immediately if contaminated and every two hours during prolonged handling. |
| Eyes/Face | Safety Glasses with Side Shields | Minimum requirement for all laboratory work. |
| Chemical Splash Goggles | To be worn over safety glasses when there is a risk of splashes, such as when transferring solutions. | |
| Face Shield | Must be worn in addition to safety glasses or goggles during procedures with a high risk of splashing, such as when handling larger volumes (>50 mL) of solutions or during vigorous mixing. | |
| Body | Laboratory Coat | A buttoned, knee-length lab coat is mandatory. A flame-resistant coat should be considered if working with flammable solvents. |
| Respiratory | Not typically required with proper engineering controls. | All handling of powdered this compound and volatile solutions must be performed within a certified chemical fume hood or other ventilated enclosure. A risk assessment may determine the need for a respirator (e.g., N95) if these controls are not available or during spill cleanup. |
| Feet | Closed-toe Shoes | Required for all laboratory work to protect against spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential to minimize exposure and ensure a safe laboratory environment.
2.1. Handling Powdered this compound
Due to the risk of inhalation and contamination from airborne particles, handling powdered this compound requires stringent controls.
-
Step 1: Preparation and Designated Area
-
Designate a specific area within a certified chemical fume hood for handling powdered this compound.
-
Cover the work surface with disposable absorbent bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, etc.) before starting. Use disposable items where possible.
-
-
Step 2: Weighing the Compound
-
To minimize the risk of airborne powder, use an anti-static gun or anti-static weigh boats.
-
Employ the "tare method" for weighing:
-
Place a sealed container (e.g., a vial with a cap) on the balance and tare it.
-
Move the container to the fume hood.
-
Carefully add the powdered this compound to the container inside the fume hood.
-
Securely close the container.
-
Return the closed container to the balance to obtain the final weight.
-
-
Alternatively, use a ventilated balance enclosure or glove box for weighing.
-
-
Step 3: Preparing Solutions
-
Add the solvent directly to the vial containing the pre-weighed this compound inside the fume hood.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
Step 4: Post-Handling Decontamination
-
Wipe down the designated work area and any non-disposable equipment with a suitable solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Carefully fold the disposable bench paper inwards, and place it in a sealed bag for hazardous waste disposal.
-
Dispose of all contaminated disposable items (gloves, weigh paper, pipette tips) as hazardous chemical waste.
-
2.2. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound (e.g., excess powder, contaminated gloves, weigh paper, bench paper) must be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, labeled, and sealed hazardous liquid waste container. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
-
Disposal Procedure:
-
All waste streams containing this compound are considered hazardous.
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Incineration is a common method for the disposal of potent organic compounds.
-
Consult your local, state, and federal regulations to ensure full compliance.
-
Workflow and Logic Diagrams
Diagram 1: Safe Handling Workflow for Powdered this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
